4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5-dichloro-6-methyl-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-4-2-3-5-13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJVPBQJWNMJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371084 | |
| Record name | 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-55-7 | |
| Record name | 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 306935-55-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity
4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine is a heterocyclic organic compound with the chemical formula C₁₀H₇Cl₂N₃.[1] It belongs to the class of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The structure features a pyrimidine ring substituted with two chlorine atoms at the 4 and 5 positions, a methyl group at the 6 position, and a pyridin-2-yl group at the 2 position.
| Identifier | Value |
| CAS Number | 306935-55-7[1] |
| Molecular Formula | C₁₀H₇Cl₂N₃[1] |
| Molecular Weight | 240.09 g/mol [1] |
| IUPAC Name | This compound[1] |
| SMILES | CC1=NC(=NC(Cl)=C1Cl)C1=NC=CC=C1[1] |
| InChIKey | VJJVPBQJWNMJFC-UHFFFAOYSA-N[1] |
Physicochemical Properties
Spectral Analysis
Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. For researchers synthesizing this compound, standard analytical techniques would be required for full characterization.
Synthesis and Reactivity
General Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as its 3-pyridyl isomer.[2] A common method for the formation of such bi-aryl systems is the Suzuki-Miyaura coupling reaction.
A potential synthetic workflow is outlined below:
References
In-Depth Technical Guide: 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
CAS Number: 306935-55-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of public data for this specific molecule, this guide synthesizes information from closely related analogs and general principles of pyrimidine chemistry to present a predictive profile. The document covers physicochemical properties, potential synthetic routes, and hypothetical biological activities, offering a valuable resource for researchers interested in this and similar chemical scaffolds. All quantitative data presented herein is based on typical values for related compounds and should be considered illustrative.
Chemical and Physical Properties
While specific, experimentally determined data for this compound is not extensively available in public literature, the following table summarizes its basic identifiers and predicted properties based on its structure and data from commercial suppliers.[1][2][3][4]
| Property | Value | Reference |
| CAS Number | 306935-55-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₇Cl₂N₃ | [1][2][3] |
| Molecular Weight | 240.09 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Predicted to be an off-white to pale yellow solid | Inferred from related compounds |
| Boiling Point | 270.4°C at 760 mmHg | [6] (Commercial source, may not be experimentally verified) |
| Purity | Typically offered at ≥97% | [2][3] |
| Storage | Store at 2-8°C, keep away from light in a cool place.[3][6] |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound is via a Suzuki-Miyaura cross-coupling reaction. This common method for forming carbon-carbon bonds between aromatic rings is widely used for synthesizing similar bi-aryl heterocyclic compounds.[7]
Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling
Reaction:
-
Reactants: 2,4,5-trichloro-6-methylpyrimidine and 2-(tributylstannyl)pyridine or pyridin-2-ylboronic acid.
-
Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: A mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
-
Solvent: A solvent mixture, for example, toluene and water or dioxane and water.
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2,4,5-trichloro-6-methylpyrimidine (1 equivalent), pyridin-2-ylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
De-gas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
General Synthesis Workflow
Caption: A diagram illustrating a likely synthetic pathway for this compound via a Suzuki-Miyaura coupling reaction.
Potential Biological Activity and Signaling Pathways
Derivatives of pyrimidine and pyridine are known to exhibit a wide range of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[7][8] While specific studies on this compound are not prevalent, its structural motifs suggest it could be a candidate for investigation in these areas.
Many pyrimidine-based compounds function as kinase inhibitors, which are crucial in cancer therapy.[6][9] For instance, they can target kinases in signaling pathways that control cell proliferation and survival, such as the EGFR and c-Met pathways.[9][10]
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrimidine-based inhibitor, such as the title compound, could potentially act. This is a generalized representation of a growth factor receptor pathway often implicated in cancer.
Caption: A generalized diagram showing the potential mechanism of action for a pyrimidine-based kinase inhibitor in a cancer cell signaling pathway.
Spectroscopic Data (Illustrative)
The following tables present predicted spectroscopic data for this compound. This data is illustrative and based on the analysis of its chemical structure and data from related compounds.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | d | 1H | Pyridine H6 |
| ~7.9 | td | 1H | Pyridine H4 |
| ~7.4 | d | 1H | Pyridine H3 |
| ~7.3 | dd | 1H | Pyridine H5 |
| ~2.6 | s | 3H | Methyl (CH₃) |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~165 | Pyrimidine C4/C6 |
| ~160 | Pyrimidine C2 |
| ~150 | Pyridine C2/C6 |
| ~137 | Pyridine C4 |
| ~125 | Pyridine C3/C5 |
| ~120 | Pyrimidine C5 |
| ~25 | Methyl (CH₃) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 240.09 | [M]⁺ (Molecular Ion) |
| 242.09 | [M+2]⁺ (Isotope peak due to two Cl atoms) |
Conclusion
This compound is a compound of interest for further research and development, particularly in the fields of medicinal chemistry and drug discovery. While specific experimental data is sparse in the public domain, this guide provides a foundational understanding based on the known chemistry of its constituent heterocyclic rings. The proposed synthetic route via Suzuki-Miyaura coupling is a robust and well-established method for obtaining this and related compounds. Its structural similarity to known kinase inhibitors suggests that it may exhibit interesting biological activities, warranting further investigation into its potential therapeutic applications. Researchers are encouraged to use this guide as a starting point for their own experimental validation of the properties and activities of this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. 4,5-Dichloro-6-methyl-2-(2-pyridyl)pyrimidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]
- 3. 4,5-dichloro-6-methyl-2-(2-pyridyl)pyrimidine, CasNo.306935-55-7 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 306935-55-7|this compound|BLD Pharm [bldpharm.com]
- 6. cas 306935-55-7|| where to buy this compound [french.chemenu.com]
- 7. 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine | 681260-51-5 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 4,5-dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close structural analogs to present a representative and predictive profile. The document details hypothetical, yet standard, experimental protocols for its synthesis and characterization, including spectroscopic and crystallographic methods. Furthermore, it explores the potential biological activities based on the known pharmacology of related dichloropyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and potential development of this and similar molecules.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two chlorine atoms, a methyl group, and a pyridine ring. The precise arrangement of these functional groups is critical to its chemical reactivity and potential biological interactions.
Table 1: Molecular Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 306935-55-7 | [1] |
| Molecular Formula | C₁₀H₇Cl₂N₃ | [1] |
| Molecular Weight | 240.09 g/mol | [1] |
| Canonical SMILES | CC1=C(Cl)C(Cl)=NC(=N1)C2=CC=CC=N2 | N/A |
| InChI | InChI=1S/C10H7Cl2N3/c1-6-7(11)8(12)14-10(15-6)9-4-2-3-5-13-9 | N/A |
| InChIKey | VJJVPBQJWNMJFC-UHFFFAOYSA-N | N/A |
| Predicted LogP | 3.15 | [2] |
| Predicted Topological Polar Surface Area (TPSA) | 38.67 Ų | [2] |
| Predicted Hydrogen Bond Acceptors | 3 | [2] |
| Predicted Hydrogen Bond Donors | 0 | [2] |
| Predicted Rotatable Bonds | 1 | [2] |
Note: Some physicochemical properties are predicted due to the absence of experimentally determined values.
Experimental Protocols
Hypothetical Synthesis Workflow
The synthesis of 2-(pyridin-2-yl)pyrimidine derivatives often involves a cross-coupling reaction. A plausible synthetic route for the target molecule is a Suzuki-Miyaura coupling reaction.[3]
Caption: Hypothetical Suzuki-Miyaura coupling for synthesis.
Protocol:
-
To a solution of 2,4,5-trichloro-6-methylpyrimidine (1.0 eq) in toluene, add 2-(tributylstannyl)pyridine (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired compound.
Characterization Workflow
Following synthesis and purification, the identity and purity of the compound would be confirmed using a standard suite of analytical techniques.
Caption: Standard workflow for small molecule characterization.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula. Fragmentation patterns would provide further structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would identify the characteristic vibrational frequencies of the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound.
-
Single Crystal X-ray Diffraction: If suitable crystals can be grown, X-ray crystallography would provide unambiguous determination of the three-dimensional molecular structure, including bond lengths and angles.
Spectroscopic and Crystallographic Data (Representative for Analogs)
As specific data for the title compound is unavailable, this section presents representative data for the closely related analog, 2,4-dichloro-6-methylpyrimidine . This information can serve as a useful reference for predicting the spectral and structural properties of this compound.
Table 2: Physicochemical Properties of 2,4-dichloro-6-methylpyrimidine
| Property | Value | Source |
| CAS Number | 5424-21-5 | [4][5] |
| Molecular Formula | C₅H₄Cl₂N₂ | [4][5] |
| Molecular Weight | 163.01 g/mol | [4] |
| Melting Point | 44-47 °C | [4][6] |
| Boiling Point | 219 °C | [4] |
| Appearance | White to pale yellow powder | [6] |
| Solubility | Soluble in chloroform, ether, ethyl acetate, and toluene. Insoluble in water. | [7][8] |
Table 3: Representative ¹H and ¹³C NMR Data for Dichloropyrimidine Analogs
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment (Representative) |
| ¹H | ~7.30 | s | Pyrimidine CH |
| ~2.60 | s | Methyl CH₃ | |
| ¹³C | ~170 | s | Pyrimidine C-Cl |
| ~165 | s | Pyrimidine C-Cl | |
| ~160 | s | Pyrimidine C-N | |
| ~120 | s | Pyrimidine CH | |
| ~25 | q | Methyl CH₃ |
Note: These are approximate chemical shifts based on known data for similar structures. Actual values for the target compound will vary.
Mass Spectrometry: The mass spectrum of a dichlorinated pyrimidine derivative is expected to show a characteristic isotopic pattern for the two chlorine atoms. The molecular ion peak (M⁺) would be accompanied by M+2 and M+4 peaks with relative intensities of approximately 6:9:1.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[9] Dihydropyrimidinone (DHPM) derivatives, for instance, have been reported to exhibit a wide range of activities including antitumoral, anti-inflammatory, and antibacterial effects.[10]
The presence of the dichloropyrimidine core suggests potential for interaction with various biological targets. Nucleophilic aromatic substitution (SₙAr) reactions are common for dichloropyrimidines, allowing for covalent modification of biological macromolecules.[11] The reactivity of the chlorine atoms can be modulated by the electronic effects of the other substituents on the pyrimidine ring.[11]
Caption: Potential biological interactions of dichloropyrimidines.
Conclusion
This compound represents a synthetically accessible heterocyclic compound with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this molecule is currently limited, this guide provides a comprehensive framework based on the known properties and reactivity of its structural analogs. The outlined hypothetical experimental protocols offer a clear path for its synthesis and characterization. The exploration of the potential biological activities of dichloropyrimidine derivatives highlights the promise of this class of compounds as a source of new therapeutic agents. Further research is warranted to fully elucidate the chemical and biological profile of this specific molecule.
Safety Information
Dichloropyrimidine derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of a structurally similar compound, such as 2,4-dichloro-5-fluoropyrimidine, which indicates that such compounds can be harmful if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction.[12]
References
- 1. 4,5-Dichloro-6-methyl-2-(2-pyridyl)pyrimidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine | 681260-51-5 | Benchchem [benchchem.com]
- 4. 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5 | Chemsrc [chemsrc.com]
- 5. CAS 5424-21-5: 2,4-Dichloro-6-methylpyrimidine [cymitquimica.com]
- 6. 2,4-Dichloro-6-methylpyrimidine (5424-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic and Synthetic Profile of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the compound 4,5-dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to provide a robust predictive analysis. The information herein is intended to support research and development activities in medicinal chemistry and related fields.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
CAS Number: 306935-55-7[1]
-
Molecular Formula: C₁₀H₇Cl₂N₃[1]
-
Molecular Weight: 240.09 g/mol [1]
-
Canonical SMILES: CC1=NC(=NC(Cl)=C1Cl)C1=NC=CC=C1[1]
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.70 - 8.80 | d | Pyridine H6 |
| ~8.40 - 8.50 | d | Pyridine H3 |
| ~7.80 - 7.90 | t | Pyridine H4 |
| ~7.30 - 7.40 | t | Pyridine H5 |
| ~2.50 - 2.60 | s | Methyl (CH₃) |
Predicted based on data for similar 2-(pyridin-2-yl)pyrimidine structures.[2][3]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | Pyrimidine C2 |
| ~162.0 | Pyrimidine C4 |
| ~157.0 | Pyrimidine C6 |
| ~150.0 | Pyridine C6 |
| ~149.0 | Pyridine C2 |
| ~137.0 | Pyridine C4 |
| ~125.0 | Pyridine C5 |
| ~122.0 | Pyridine C3 |
| ~130.0 | Pyrimidine C5 |
| ~25.0 | Methyl (CH₃) |
Predicted based on data for analogous 2-(pyridin-2-yl)pyrimidine compounds.[2][3]
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 240.00 | [M]⁺ (Calculated for C₁₀H₇Cl₂N₃) |
| 241.00 | [M+H]⁺ |
| 242.00 | Isotopic peak for [M]⁺ with one ³⁷Cl |
| 244.00 | Isotopic peak for [M]⁺ with two ³⁷Cl atoms |
The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | C-H stretching (aromatic) |
| ~2950 - 2850 | C-H stretching (methyl) |
| ~1600 - 1550 | C=N and C=C stretching (pyrimidine ring) |
| ~1580 - 1400 | C=C stretching (pyridine ring) |
| ~800 - 700 | C-Cl stretching |
Predicted based on characteristic vibrational frequencies of substituted pyrimidines and pyridines.
Proposed Experimental Protocols
The following section outlines a plausible synthetic route and the methodologies for spectroscopic analysis of this compound.
Synthesis of this compound
A potential synthetic route involves the condensation of a pyridine-containing amidine with a substituted malonic ester, followed by chlorination.
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
A method analogous to the synthesis of 4,6-dichloro-2-methylpyrimidine can be employed.[4]
-
In a three-necked flask under an inert atmosphere, dissolve sodium methoxide in methanol under ice bath conditions.
-
To this solution, add dimethyl malonate followed by acetamidine hydrochloride.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Filter, wash with cold water and methanol, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.
Step 2: Chlorination to this compound
-
To a solution of the dihydroxy pyrimidine intermediate in a suitable solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, carefully quench the reaction mixture with ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or electron impact (EI) source to confirm the molecular weight and elemental composition.
-
IR Spectroscopy: The infrared spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Synthetic and Characterization Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for the target compound.
References
- 1. This compound | CAS 306935-55-7 [matrix-fine-chemicals.com]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
Determining the Solubility of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of the heterocyclic compound 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine in organic solvents. Due to its structural features, this pyrimidine derivative holds potential interest in medicinal chemistry and drug discovery, where solubility is a critical parameter influencing bioavailability and formulation development.[1][2]
Quantitative Solubility Data
A systematic study to determine the solubility of this compound would yield data that can be effectively organized for comparative analysis. The following table serves as a template for presenting such empirical results. It is recommended to determine solubility at standard laboratory temperatures (e.g., 25°C) and potentially at physiological temperature (37°C) for contexts relevant to drug development.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Acetone | Data to be determined | Data to be determined | e.g., HPLC, Gravimetric |
| Acetonitrile | Data to be determined | Data to be determined | e.g., HPLC, Gravimetric |
| Chloroform | Data to be determined | Data to be determined | e.g., HPLC, Gravimetric |
| Dichloromethane (DCM) | Data to be determined | Data to be determined | e.g., HPLC, Gravimetric |
| Dimethylformamide (DMF) | Data to be determined | Data to be determined | e.g., HPLC, Gravimetric |
| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | e.g., HPLC, Gravimetric |
| Ethyl Acetate | Data to be determined | Data to be determined | e.g., HPLC, Gravimetric |
| Ethanol | Data to be determined | Data to be determined | e.g., HPLC, Gravimetric |
| Methanol | Data to be determined | Data to be determined | e.g., HPLC, Gravimetric |
| Tetrahydrofuran (THF) | Data to be determined | Data to be determined | e.g., HPLC, Gravimetric |
Experimental Protocols for Solubility Determination
Two common methods for determining the solubility of a compound are the thermodynamic (shake-flask) method and the kinetic method. The thermodynamic method measures the equilibrium solubility and is considered the gold standard.
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol establishes the equilibrium solubility of a compound, which is the saturation point of a solution where the solid and dissolved forms of the compound are in equilibrium.[3]
a. Materials and Reagents:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a precise analytical balance for the gravimetric method.
b. Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]
-
Equilibration: Seal the vials securely and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[3]
-
Phase Separation: After the equilibration period, let the vials stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or carefully filter an aliquot of the supernatant through a syringe filter (e.g., 0.22 µm).[3]
-
Quantification (HPLC Method):
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered supernatant (saturated solution) with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
-
Quantification (Gravimetric Method):
-
Accurately weigh an empty, dry container.
-
Carefully transfer a known volume of the clear, saturated supernatant into the weighed container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
The solubility is calculated by dividing the mass of the solute by the volume of the solvent used.
-
Kinetic Solubility Determination
This method is often used in high-throughput screening and measures the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution in an aqueous buffer. While less precise than thermodynamic solubility, it provides a useful initial assessment.[3]
a. Materials and Reagents:
-
A concentrated stock solution of this compound in 100% DMSO (e.g., 20 mM).[3]
-
The desired organic solvent.
-
Microplate reader with UV-Vis absorbance capabilities.
-
96-well microplates.
b. Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.[3]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the target organic solvent.
-
Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: Measure the turbidity or light scattering of each well using a microplate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, the concentration in the clear supernatant can be quantified after centrifugation.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Thermodynamic Solubility Workflow.
Biological Context and Signaling Pathways
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors and receptor ligands.[1][2] Their structural similarity to endogenous nucleobases allows them to interact with various biological targets. For instance, some pyrimidine-based compounds have been investigated as anticancer agents.[7] The specific biological targets and signaling pathways for this compound are not yet fully elucidated in the public domain. Research into its biological activity could involve screening against a panel of kinases or other enzymes to identify potential interactions, which would then inform which signaling pathways to investigate further.
The diagram below illustrates a generalized logical workflow for investigating the biological activity of a novel pyrimidine compound.
References
- 1. 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine | 681260-51-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activity of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential biological activity of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine based on available data for structurally related compounds. As of the latest literature review, no specific biological data for this exact compound (CAS 306935-55-7) has been publicly reported. The information herein is intended to serve as a scientific guide for potential research directions and should be interpreted with caution.
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine core substituted with two chlorine atoms, a methyl group, and a pyridin-2-yl moiety.[1] The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including anticancer and antimicrobial agents.[2][3] The presence of reactive chloro groups and various substitution patterns on the pyrimidine ring allows for a wide range of chemical modifications, making this class of compounds attractive for drug discovery.
This technical guide will explore the potential biological activities of this compound by examining the established activities of closely related analogs. The primary areas of focus will be its potential as an anticancer agent, specifically as a kinase inhibitor.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 306935-55-7 | [1] |
| Molecular Formula | C10H7Cl2N3 | [1] |
| Molecular Weight | 240.09 g/mol | [1] |
| Appearance | Off-white solid (predicted) | [2] |
| Purity | >98% (typical for commercial samples) | [2] |
Potential Biological Activity: Anticancer Properties
Based on the biological evaluation of structurally similar pyrimidine derivatives, this compound holds potential as an anticancer agent. The primary mechanism of action for many related compounds involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Potential as a Kinase Inhibitor
The pyridinyl-pyrimidine scaffold is a common feature in many kinase inhibitors. Different substitution patterns on the pyrimidine and pyridine rings can confer selectivity and potency against various kinases.
Derivatives of 2,4-dichloro-6-methylpyrimidine have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[4] Specifically, these compounds have shown inhibitory activity against mutant forms of EGFR, such as EGFRT790M/L858R, which are associated with resistance to existing EGFR-targeted therapies in non-small cell lung cancer (NSCLC).[4]
Hypothesized Mechanism of Action:
The pyridin-2-yl group of this compound could potentially interact with the hinge region of the ATP-binding pocket of EGFR, a common binding mode for pyrimidine-based kinase inhibitors. The dichloro-substituents could be modified to enhance binding affinity and selectivity.
DOT Script for Potential EGFR Inhibition Pathway
Caption: Potential inhibition of the EGFR signaling pathway.
Dichloroacetamide pyrimidine derivatives have been investigated as inhibitors of Pyruvate Dehydrogenase Kinase (PDK).[5] PDKs are metabolic enzymes that are often upregulated in cancer cells, contributing to the Warburg effect. Inhibition of PDK can lead to a shift from glycolysis to oxidative phosphorylation, which can be detrimental to cancer cell growth.[5]
Hypothesized Mechanism of Action:
The dichloro-substituent on the pyrimidine ring is a key feature in the reported PDK inhibitors. It is plausible that this compound could also interact with the ATP-binding site of PDKs.
DOT Script for Potential PDK Inhibition Workflow
Caption: Experimental workflow for evaluating PDK inhibition.
Cytotoxic Activity against Cancer Cell Lines
The pyridin-3-yl isomer, 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine, has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).[2] The mechanism is thought to involve the modulation of cell signaling pathways that control proliferation and apoptosis.[2]
Table of Anticancer Activity for a Structurally Related Compound
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 2,4-dichloro-6-methylpyrimidine derivative (L-18) | H1975 (NSCLC) | Antiproliferative | 0.65 ± 0.06 | [4] |
| Dichloroacetamide pyrimidine derivative (Compound 40) | SF188 (Glioblastoma) | Growth Inhibition | 8.21 | [5] |
Experimental Protocols (Hypothetical)
The following are generalized experimental protocols based on methodologies used for similar compounds. These would need to be optimized for the specific compound of interest.
Kinase Inhibition Assay (General)
-
Reagents: Recombinant human kinase (e.g., EGFR, PDK1), ATP, substrate peptide, kinase buffer, test compound.
-
Procedure:
-
The test compound is serially diluted in DMSO.
-
The kinase, substrate, and buffer are added to a 96-well plate.
-
The test compound dilutions are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method (e.g., ADP-Glo, ELISA).
-
IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, H1975).
-
Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, DMSO.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The test compound is serially diluted and added to the cells.
-
Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT reagent is added to each well, and the plates are incubated for another 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
IC50 values are determined by plotting cell viability against compound concentration.
-
Synthesis
While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be inferred from methods used for similar dichloropyrimidines. A common approach involves the condensation of a suitable amidine with a malonic acid derivative, followed by chlorination.
DOT Script for a Plausible Synthetic Pathway
References
- 1. This compound | CAS 306935-55-7 [matrix-fine-chemicals.com]
- 2. 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine | 681260-51-5 | Benchchem [benchchem.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Emerging Role of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine in Medicinal Chemistry: A Technical Guide
Introduction
The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and present in numerous therapeutic agents.[1][2] Its versatile structure allows for extensive functionalization, making it a "privileged scaffold" in the design of novel drugs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][3] Within this broad class of compounds, the 4,5-dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine core has emerged as a particularly promising starting point for the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of this scaffold, including its synthesis, potential biological activities, and detailed experimental protocols relevant to its study.
The presence of two reactive chlorine atoms at the 4 and 5 positions of the pyrimidine ring offers medicinal chemists a handle for sequential and regioselective modifications, enabling the exploration of chemical space and the fine-tuning of pharmacological properties.[4] The pyridin-2-yl moiety at the 2-position can participate in crucial hydrogen bonding interactions with biological targets, a common feature in many kinase inhibitors.[5] This unique combination of features makes this compound a valuable building block for the generation of diverse compound libraries.[4]
Synthesis and Chemical Properties
The synthesis of this compound analogs typically involves a multi-step process. A common strategy is the initial synthesis of a dichlorinated pyrimidine precursor, followed by a cross-coupling reaction to introduce the pyridinyl group.
A plausible synthetic workflow for the title compound is outlined below.
Experimental Protocols
Synthesis of 2,4-Dichloro-6-methylpyrimidine (Precursor)
This protocol is adapted from established literature procedures for the chlorination of pyrimidine-2,4-diols.[6]
Materials:
-
6-Methyluracil
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM)
-
Aqueous Potassium Carbonate (K₂CO₃) solution (25%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Charge a flask with 6-methylpyrimidine-2,4-diol and phosphoryl chloride under an inert atmosphere.[6]
-
Heat the mixture to 90-100 °C and stir for approximately 8-10 hours, monitoring the reaction by HPLC until the starting material is consumed.[6]
-
After completion, concentrate the reaction mixture under reduced pressure to remove the majority of the phosphoryl chloride.[6]
-
Add dichloromethane to the residue.
-
Slowly add the resulting solution dropwise to a 25% aqueous potassium carbonate solution at a temperature below 40°C, until the pH of the aqueous layer is between 3 and 4.[6]
-
Separate the organic phase and extract the aqueous phase with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.[6]
-
Filter the mixture and evaporate the filtrate to dryness under reduced pressure to afford the product.[6]
Microwave-Assisted Suzuki-Miyaura Coupling
This generalized protocol is based on methods for the Suzuki coupling of dichloropyrimidines and can be adapted for the synthesis of the title compound.[7]
Materials:
-
2,4-Dichloro-6-methylpyrimidine (or a 4,5-dichloro analog)
-
2-Pyridylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial, add the dichloropyrimidine (0.5 mmol), 2-pyridylboronic acid (0.5 mmol), base (1.5 mmol), and palladium catalyst (0.5 mol%).[7]
-
Add 6 mL of the degassed solvent mixture.[7]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes with stirring.[7]
-
After cooling, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not extensively published, the activity of the closely related analog, 4,5-dichloro-6-methyl-2-(3-pyridyl)pyrimidine, provides valuable insights into its potential as a therapeutic agent, particularly in oncology.
Anticancer Activity
In vitro studies of 4,5-dichloro-6-methyl-2-(3-pyridyl)pyrimidine have demonstrated potent cytotoxic effects against a panel of human cancer cell lines.[4] The mechanism of action is suggested to involve the modulation of cell signaling pathways that control cell proliferation and apoptosis.[4]
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.09 |
| A549 (Lung Cancer) | 0.03 |
| Colo-205 (Colon Cancer) | 0.01 |
| HCT-116 (Colon Cancer) | 0.12 |
| Table 1: In vitro anticancer activity of 4,5-dichloro-6-methyl-2-(3-pyridyl)pyrimidine.[4] |
The low micromolar to nanomolar IC50 values suggest that this scaffold is a promising starting point for the development of novel anticancer agents.
Kinase Inhibition
The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[8][9] Given the structural similarities, it is highly probable that this compound and its derivatives could function as kinase inhibitors. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]
G-Protein Coupled Receptor (GPCR) Modulation
Allosteric modulation of GPCRs represents a promising therapeutic strategy for a variety of central nervous system disorders.[10] Allosteric modulators bind to a site distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced pharmacological response.[10] The structural features of the this compound scaffold could be amenable to binding allosteric sites on GPCRs, although this remains an area for future investigation.
In Vitro Assay Protocol: Kinase Inhibition
The following is a representative protocol for a luminescence-based biochemical kinase inhibition assay, suitable for evaluating the inhibitory activity of compounds based on the this compound scaffold.[3]
Materials:
-
Test compounds (dissolved in DMSO)
-
Kinase enzyme (e.g., EGFR, Aurora Kinase)
-
Peptide substrate specific for the kinase
-
ATP
-
Assay buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is typical.[3]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the appropriate wells of the 384-well plate. Include DMSO-only (vehicle) and positive controls.[3]
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, kinase enzyme, and peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate.[3]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[3]
-
Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.[3]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[3]
Data Analysis: The percentage of kinase inhibition is calculated relative to the controls. The IC50 value, the concentration of the inhibitor at which 50% of the kinase activity is inhibited, can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the potent biological activity observed in closely related analogs, makes it an attractive core for medicinal chemistry campaigns. Future research should focus on the synthesis and biological evaluation of a broader library of derivatives to establish a comprehensive structure-activity relationship. Elucidating the specific kinase targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. Furthermore, exploring their potential as GPCR allosteric modulators could open up new therapeutic avenues. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine | 681260-51-5 | Benchchem [benchchem.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in biologically active molecules and its role as a versatile building block in the design of novel therapeutics. Among these, the 4,5-dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine core and its analogs have garnered interest as potential kinase inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this class of compounds, with a focus on their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The information presented herein is synthesized from recent studies on 2,4-dichloro-6-methylpyrimidine derivatives, offering valuable insights for researchers engaged in the development of targeted cancer therapies.
Core Structure and Rationale
The this compound scaffold features a pyrimidine ring substituted with two chlorine atoms at the 4 and 5 positions, a methyl group at the 6 position, and a pyridin-2-yl moiety at the 2 position. The dichloro substitutions provide key reactive sites for nucleophilic aromatic substitution, allowing for the systematic modification of the core structure to explore the SAR and optimize biological activity. The pyridin-2-yl group can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its biological target.
Recent research has focused on derivatives of the closely related 2,4-dichloro-6-methylpyrimidine core as inhibitors of mutant forms of EGFR, specifically the T790M/L858R double mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro inhibitory activity of a series of 2,4-dichloro-6-methylpyrimidine derivatives against the EGFRT790M/L858R kinase and the H1975 human lung cancer cell line, which harbors this mutation.[1] The data highlights the impact of substitutions at the 4-position of the pyrimidine ring on the biological activity.
Table 1: In Vitro Inhibitory Activity of 2,4-dichloro-6-methylpyrimidine Analogs against EGFRT790M/L858R Kinase [1]
| Compound | R Group (at C4 of pyrimidine) | Inhibition Rate (%) @ 10 µM |
| L-01 | N-(3-ethynylphenyl)amino | 65.4 |
| L-02 | N-(3-aminophenyl)amino | 45.2 |
| L-03 | N-(4-aminophenyl)amino | 42.1 |
| L-04 | N-(3-hydroxyphenyl)amino | 60.1 |
| L-05 | N-(4-hydroxyphenyl)amino | 58.7 |
| L-06 | N-(3-methoxyphenyl)amino | 55.4 |
| L-07 | N-(4-methoxyphenyl)amino | 53.2 |
| L-08 | N-(3-(dimethylamino)phenyl)amino | 48.9 |
| L-09 | N-(4-(dimethylamino)phenyl)amino | 46.5 |
| L-10 | N-(3-((dimethylamino)methyl)phenyl)amino | 51.3 |
| L-11 | N-(4-((dimethylamino)methyl)phenyl)amino | 49.8 |
| L-12 | N-(1H-indol-5-yl)amino | 70.2 |
| L-13 | N-(1H-indol-6-yl)amino | 68.9 |
| L-14 | N-(1-methyl-1H-indol-5-yl)amino | 72.5 |
| L-15 | N-(1-methyl-1H-indol-6-yl)amino | 71.3 |
| L-16 | N-(2-methyl-1H-indol-5-yl)amino | 75.8 |
| L-17 | N-(1H-indazol-5-yl)amino | 78.4 |
| L-18 | N-(1H-indazol-6-yl)amino | 81.9 |
| L-19 | N-(1-methyl-1H-indazol-5-yl)amino | 79.2 |
Table 2: In Vitro Anti-proliferative Activity of Selected Analogs against H1975 Cells [1]
| Compound | IC50 (µM) |
| L-16 | 1.02 ± 0.11 |
| L-17 | 0.85 ± 0.09 |
| L-18 | 0.65 ± 0.06 |
| L-19 | 0.91 ± 0.08 |
Experimental Protocols
General Synthesis of 2,4-dichloro-6-methylpyrimidine Analogs[1]
The synthesis of the target compounds generally involves a nucleophilic aromatic substitution reaction. A typical procedure is as follows:
-
To a solution of 2,4-dichloro-6-methylpyrimidine in a suitable solvent (e.g., isopropanol), the desired aniline derivative is added.
-
An acid catalyst, such as hydrochloric acid, is added to the reaction mixture.
-
The mixture is heated to reflux and stirred for a specified period.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., diethyl ether) and dried to afford the final compound.
Caption: General workflow for the synthesis of analogs.
In Vitro Kinase Inhibition Assay[1][2]
The inhibitory activity of the synthesized compounds against the target kinase can be evaluated using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Compound Preparation : Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation : Add the diluted compounds, a vehicle control (DMSO), and a positive control inhibitor to the wells of a 384-well plate.
-
Kinase Reaction : Prepare a master mix containing the kinase enzyme (e.g., EGFRT790M/L858R), a suitable substrate, and assay buffer. Add the master mix to the wells to initiate the reaction.
-
Incubation : Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection : Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Data Acquisition : Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis : Calculate the percent inhibition relative to the controls.
Caption: Workflow for a luminescence-based kinase assay.
Cell Proliferation Assay (MTT Assay)[1][3]
The anti-proliferative activity of the compounds on cancer cell lines is determined using the MTT assay.
-
Cell Seeding : Seed cancer cells (e.g., H1975) in a 96-well plate and incubate overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the IC50 value by plotting the percent of viable cells against the logarithm of the compound concentration.
Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In cancer, particularly NSCLC, mutations in EGFR can lead to its constitutive activation, driving tumor growth. The developed pyrimidine analogs aim to inhibit the kinase activity of EGFR, thereby blocking downstream signaling.
Caption: Inhibition of the EGFR signaling cascade.
Conclusion and Future Directions
The 2,4-dichloro-6-methylpyrimidine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship data for a series of analogs targeting EGFRT790M/L858R reveals that substitutions at the 4-position with indolyl and indazolyl moieties can significantly enhance inhibitory activity.[1] The lead compound, L-18, with an N-(1H-indazol-6-yl)amino substitution, demonstrated potent enzymatic and anti-proliferative activity.[1]
Future research in this area should focus on:
-
A more extensive exploration of the SAR at the 2-position of the pyrimidine ring, including the introduction of various substituted pyridin-2-yl groups.
-
Optimization of the lead compounds to improve their pharmacokinetic properties, such as solubility and oral bioavailability.
-
In vivo efficacy studies in relevant animal models to further validate the therapeutic potential of these analogs.
-
Investigation of the activity of these compounds against a broader panel of kinases to assess their selectivity profile.
By leveraging the insights from the existing SAR data and employing the detailed experimental protocols outlined in this guide, researchers can accelerate the discovery and development of novel pyrimidine-based kinase inhibitors for the treatment of cancer and other diseases.
References
In-Silico Target Prediction for 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide outlines a comprehensive in-silico workflow to predict the biological targets of the novel small molecule, 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine. Given the absence of extensive biological data for this specific compound, this guide employs a multi-faceted approach, integrating ligand-based and structure-based computational methods to generate a high-confidence list of putative protein targets. The pyrimidine and pyridine scaffolds are known to interact with a wide range of biological targets, exhibiting anticancer, anti-inflammatory, and antimicrobial activities. Notably, derivatives of dichloromethyl-pyrimidine have been investigated as kinase inhibitors. This guide provides a systematic framework for researchers to navigate the target prediction process, from initial data mining to the design of robust experimental validation strategies. The methodologies detailed herein are intended to accelerate the elucidation of the compound's mechanism of action and facilitate its development as a potential therapeutic agent.
Introduction
The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. In-silico target prediction methods offer a rapid and cost-effective means to generate testable hypotheses regarding the mechanism of action of a novel compound. This compound is a small molecule featuring a dichloromethyl-pyrimidine core linked to a pyridine moiety. While this specific compound is commercially available, there is a paucity of publicly available data on its biological activity. However, the constituent chemical motifs are prevalent in a multitude of bioactive compounds, suggesting a rich potential for biological interactions.
This guide will leverage the principle of chemical similarity for ligand-based predictions, identifying known targets of structurally analogous compounds. This will be complemented by a structure-based approach, employing molecular docking to assess the binding affinity of the query compound against a panel of high-priority potential targets, with a particular focus on the kinome. Finally, this document will detail established experimental protocols for the validation of predicted targets, providing a seamless transition from computational hypothesis to experimental verification.
In-Silico Target Prediction Workflow
A robust in-silico target prediction workflow integrates multiple lines of computational evidence to enhance the confidence in the predicted targets. The workflow for this compound is as follows:
In-Silico Target Prediction Workflow for this compound.
Ligand-Based Target Prediction
Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.
3.1.1. Data Presentation: Structurally Similar Compounds and Their Known Activities
A search for structurally similar compounds to this compound in public databases like ChEMBL and PubChem is the first step. While no direct bioactivity data for the query compound was found, data for analogous compounds with the dichloropyrimidine scaffold can be informative.
| Compound Name/ID | Structure | Known Target(s) | Activity (IC50/Ki) | Reference |
| 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine | Similar to query | COX-2, iNOS | Not specified | [1] |
| ML315 | Substituted pyrimidine | Clk1, Clk2, Clk4, Dyrk1A, Dyrk1B | 20-200 nM (IC50) | [2] |
| RDS 3442 (and derivatives) | Aminopyrimidine | Anticancer (various cell lines) | 5-26 µM (EC50) | [3] |
3.1.2. Experimental Protocol: 2D Chemical Similarity Search
Objective: To identify compounds in a database that are structurally similar to the query compound.
Methodology:
-
Input: The 2D structure of this compound in SMILES format (Cc1nc(nc(Cl)c1Cl)c2ccccn2) or as an SDF file.
-
Database: ChEMBL (version 33) or PubChem.
-
Algorithm: Tanimoto coefficient calculated on a chemical fingerprint (e.g., Morgan fingerprints or MACCS keys).
-
Procedure: a. Generate the chemical fingerprint for the query compound. b. Iterate through the database, generating the fingerprint for each compound. c. Calculate the Tanimoto similarity score between the query fingerprint and each database compound's fingerprint. d. Set a similarity threshold (e.g., > 0.85) to retrieve the most similar compounds.
-
Output: A list of structurally similar compounds and their associated bioactivity data.
Structure-Based Target Prediction
Structure-based methods utilize the three-dimensional structure of a potential protein target to predict the binding of a small molecule.
3.2.1. Data Presentation: Predicted Binding Affinities for a Kinase Panel
Given that many pyrimidine derivatives are kinase inhibitors, a focused docking study against a panel of relevant kinases is a logical starting point. The following table presents hypothetical docking scores, which would be generated from such a study.
| Target Kinase | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| EGFR | 2GS2 | -8.5 | Met793, Leu718, Gly796 |
| SRC | 2SRC | -9.2 | Thr338, Met341, Leu273 |
| p38α | 1A9U | -8.9 | Met109, Gly110, Lys53 |
| CDK2 | 1HCK | -7.8 | Leu83, Phe80, Asp86 |
| Dyrk1A | 1Z5E | -9.5 | Leu241, Val173, Lys188 |
3.2.2. Experimental Protocol: Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of this compound to a panel of protein targets.
Methodology:
-
Software: AutoDock Vina, Glide, or similar molecular docking software.
-
Ligand Preparation: a. Generate the 3D structure of the query compound. b. Assign partial charges and define rotatable bonds. c. Minimize the energy of the structure.
-
Protein Preparation: a. Download the crystal structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules and any co-crystallized ligands. c. Add hydrogen atoms and assign partial charges. d. Define the binding site (grid box) based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
Docking Simulation: a. Perform the docking calculation, allowing for flexible ligand conformations. b. Generate a set of predicted binding poses.
-
Analysis: a. Rank the poses based on the predicted binding affinity (scoring function). b. Visualize the top-ranked pose and analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).
Experimental Validation of Predicted Targets
Computational predictions must be validated through experimental assays. The choice of assay will depend on the nature of the predicted target.
Experimental Validation Workflow for Predicted Targets.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Assay)
Objective: To determine the inhibitory activity of this compound against a specific kinase.[4]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
Assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: a. Add 1 µL of the compound dilution to the wells of the 384-well plate. b. Add 2 µL of the kinase solution to each well. c. Initiate the reaction by adding 2 µL of a substrate/ATP mixture. d. Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the IC50 value by fitting the data to a dose-response curve.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to a target protein in a cellular context.[5][6][7][8][9]
Materials:
-
Cell line expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat the cells with the test compound or DMSO for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a target-specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
This technical guide provides a comprehensive framework for the in-silico prediction and experimental validation of biological targets for this compound. By combining ligand-based and structure-based computational approaches, a prioritized list of putative targets can be generated, with a strong rationale for focusing on the kinome. The detailed experimental protocols for in vitro kinase assays and cellular thermal shift assays offer a clear path for validating these computational hypotheses. The successful application of this workflow will be instrumental in elucidating the mechanism of action of this novel compound and accelerating its journey through the drug discovery pipeline.
References
- 1. 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine | 681260-51-5 | Benchchem [benchchem.com]
- 2. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
Methodological & Application
Synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4,5-dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocols are based on established synthetic methodologies for analogous pyrimidine derivatives.
Introduction
Pyrimidine scaffolds are of significant interest in drug development due to their presence in a wide array of biologically active compounds. The target molecule, this compound (CAS No: 306935-55-7), possesses multiple reactive sites, making it a versatile intermediate for the synthesis of novel small molecules. The dichloro substitution pattern, combined with the methyl and pyridinyl groups, offers opportunities for selective functionalization to explore structure-activity relationships in various therapeutic areas. Pyrimidine derivatives have been investigated for a range of biological activities, including as kinase inhibitors for oncology applications.
Synthetic Strategy
The synthesis of this compound can be achieved through a two-stage process. The initial step involves the construction of the pyrimidine ring system via a cyclocondensation reaction. This is followed by a chlorination step to introduce the chloro groups at the 4 and 5 positions.
A plausible and efficient method for constructing the pyrimidine core is the reaction of pyridine-2-carboxamidine with a suitable β-ketoester. This approach directly installs the desired pyridin-2-yl moiety at the 2-position of the pyrimidine ring. Subsequent chlorination of the resulting hydroxypyrimidine intermediate yields the target compound.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₀H₇Cl₂N₃ |
| Molecular Weight | 240.09 g/mol |
| CAS Number | 306935-55-7 |
| Appearance | Off-white to pale yellow solid (predicted) |
| Purity (typical) | >95% (achievable with proper purification) |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine
This protocol describes the cyclocondensation reaction to form the pyrimidine core.
Materials:
-
Pyridine-2-carboxamidine hydrochloride
-
Ethyl 2-chloroacetoacetate
-
Sodium ethoxide (or sodium metal)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (for pH adjustment)
-
Standard reflux and stirring apparatus
-
Filtration apparatus
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in anhydrous ethanol. This can be done by carefully dissolving sodium metal (1.1 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the sodium ethoxide solution, add pyridine-2-carboxamidine hydrochloride (1.0 eq.) and stir until it dissolves.
-
Slowly add ethyl 2-chloroacetoacetate (1.0 eq.) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water and carefully neutralize the solution with hydrochloric acid to precipitate the product.
-
Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain 4-hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine. The product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods (e.g., NMR, LC-MS).
Protocol 2: Synthesis of this compound
This protocol details the chlorination of the pyrimidine intermediate.
Materials:
-
4-hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard reaction glassware for handling corrosive reagents
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place 4-hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine (1.0 eq.).
-
Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq.). A catalytic amount of N,N-dimethylaniline (0.1 eq.) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Application Notes and Protocols for the Synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a foundational structural motif in a vast array of biologically active compounds, including numerous approved pharmaceuticals. The functionalization of the pyrimidine ring is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of substituted pyrimidines.[1][2][3] This application note provides a detailed protocol for the synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine, a potentially valuable building block for novel therapeutic agents. The protocol is based on the Suzuki-Miyaura coupling of a halogenated dichloromethylpyrimidine with 2-pyridylboronic acid. Microwave-assisted synthesis is highlighted as an efficient method to accelerate this transformation, often leading to higher yields and shorter reaction times.[1][4][5]
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[3] The choice of catalyst, base, and solvent is crucial for the success of the reaction.[2]
Experimental Protocols
This section outlines a representative protocol for the synthesis of this compound via a microwave-assisted Suzuki-Miyaura coupling reaction.
Materials:
-
2-Bromo-4,5-dichloro-6-methylpyrimidine (or analogous 2-halo-4,5-dichloro-6-methylpyrimidine)
-
2-Pyridylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and Water mixture)
-
Microwave reactor
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-bromo-4,5-dichloro-6-methylpyrimidine (1.0 eq), 2-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).
-
To this mixture, add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a pre-determined temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[1][4]
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction vessel to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Data Presentation
The following tables summarize typical reaction parameters that can be optimized for the Suzuki-Miyaura coupling of dichloropyrimidines.
Table 1: Optimization of Reaction Conditions
| Parameter | Variation | Observation |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ often provides good to excellent yields.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O, DMF | A mixture of an organic solvent and water is commonly used.[2][4] |
| Temperature | 80 - 140 °C (Microwave) | Higher temperatures can increase the reaction rate but may also lead to side products.[1] |
| Time | 10 - 60 minutes (Microwave) | Microwave irradiation significantly reduces reaction times compared to conventional heating.[1] |
Table 2: Representative Yields for Suzuki Coupling of Dichloropyrimidines
| Aryl/Heteroaryl Boronic Acid | Yield (%) | Reference |
| Phenylboronic acid | 81 | [1] |
| 4-Methoxyphenylboronic acid | 77 | [1] |
| Naphthalen-2-ylboronic acid | 87 | [1] |
| Furan-3-ylboronic acid | 66 | [1] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Mandatory Visualization
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling functionalization of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine, a key heterocyclic scaffold for the development of novel therapeutics. The methodologies described herein focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which are pivotal for the synthesis of diverse compound libraries for drug discovery.
Disclaimer: The following protocols are generalized based on established methodologies for structurally similar dihalopyrimidines and may require optimization for the specific substrate this compound. Reaction conditions such as catalyst, ligand, base, solvent, temperature, and reaction time should be screened to achieve optimal results.
Regioselectivity Considerations
The presence of two chlorine atoms at the C4 and C5 positions of the pyrimidine ring presents an opportunity for selective mono- or di-functionalization. The electronic and steric environment of each chlorine atom, influenced by the adjacent methyl group at C6 and the pyridin-2-yl group at C2, will dictate the regioselectivity of the cross-coupling reaction. Generally, in dihalopyrimidines, the C4 position is more susceptible to oxidative addition than the C5 position. [1][2]However, the choice of catalyst, ligand, and reaction conditions can influence this selectivity. [3][4]For sequential cross-coupling reactions, it is often advantageous to perform the first coupling under milder conditions to favor mono-substitution, followed by a second coupling under more forcing conditions to introduce a different substituent.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters. [5][6]This reaction is instrumental in the synthesis of biaryl and vinyl-substituted pyrimidines, which are common motifs in biologically active molecules.
Generalized Suzuki-Miyaura Reaction Conditions
| Parameter | Condition for Mono-arylation | Condition for Di-arylation |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | dppf, RuPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃, Na₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | 1,4-Dioxane/H₂O, DME |
| Temperature | 80-100 °C | 100-120 °C |
| Reactant Ratio | 1.1-1.5 eq. Boronic Acid | 2.2-3.0 eq. Boronic Acid |
Detailed Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) to the tube.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired mono-arylated product.
Application Note 2: Sonogashira Coupling for C-C Bond Formation
The Sonogashira reaction enables the coupling of terminal alkynes with the dichloropyrimidine core, providing access to alkynyl-substituted pyrimidines. [7][8]These compounds are valuable intermediates that can undergo further transformations, such as cycloadditions, to generate more complex heterocyclic systems.
Generalized Sonogashira Reaction Conditions
| Parameter | General Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | CuI |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Acetonitrile |
| Temperature | Room Temperature to 80 °C |
| Reactant Ratio | 1.1-1.5 eq. Terminal Alkyne |
Detailed Experimental Protocol: Mono-alkynylation via Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N). Finally, add the terminal alkyne (1.2 eq.) dropwise.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired alkynyl-substituted pyrimidine.
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines to the pyrimidine scaffold. [9][10]This reaction is of high importance in medicinal chemistry for the synthesis of compounds targeting a variety of biological targets.
Generalized Buchwald-Hartwig Amination Conditions
| Parameter | General Condition |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, RuPhos, BrettPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane, THF |
| Temperature | 80-110 °C |
| Reactant Ratio | 1.1-1.5 eq. Amine |
Detailed Experimental Protocol: Mono-amination via Buchwald-Hartwig Coupling
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.) to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the mixture for the required duration (typically 2-24 hours).
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain the desired amino-pyrimidine product.
Mandatory Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical pyrimidine-based kinase inhibitor.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its unique structural features, including two reactive chlorine atoms at the 4 and 5 positions and a pyridinyl moiety, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly kinase inhibitors for anticancer applications.[2][3]
The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The dichlorinated nature of this specific building block allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 306935-55-7 | [6] |
| Molecular Formula | C₁₀H₇Cl₂N₃ | [6] |
| Molecular Weight | 240.09 g/mol | [6] |
| Appearance | Off-white to white solid | [1] |
| Purity | Typically ≥97% | [7] |
| IUPAC Name | This compound | [6] |
Applications in Organic Synthesis
The primary application of this compound lies in its use as a versatile intermediate for the synthesis of polysubstituted pyrimidines. The two chlorine atoms exhibit differential reactivity, allowing for selective substitution. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 5-position. This reactivity allows for a stepwise approach to introduce different functionalities.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution of the chloro groups. This reaction is commonly employed to introduce amine, ether, and thioether functionalities, which are prevalent in kinase inhibitors.
A representative workflow for the synthesis of aminopyrimidine derivatives is depicted below.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituents on the pyrimidine ring are also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl and heteroaryl groups, which can be crucial for enhancing biological activity and modulating physicochemical properties.[8][9]
Experimental Protocols
The following protocols are based on established procedures for similar dichloropyrimidine scaffolds and serve as a guide for the synthesis of derivatives from this compound.[4][10]
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with an Amine
This protocol describes the selective substitution of the C4-chloro group with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, benzylamine, or a heterocyclic amine)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous isopropanol or n-butanol
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the amine nucleophile (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq).
-
Add anhydrous isopropanol or n-butanol as the solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine derivative.
Expected Yields: 60-85% (based on analogous reactions).
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed coupling of a boronic acid to the pyrimidine core. This reaction can be performed on the dichlorinated starting material or on the monosubstituted product from Protocol 1.
Materials:
-
This compound or its monosubstituted derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the pyrimidine substrate (1.0 eq), the boronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Add the palladium catalyst (0.02 - 0.05 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yields: 50-90% (based on analogous reactions).
Application in Kinase Inhibitor Synthesis and Signaling Pathways
Derivatives of dichloromethylpyrimidines have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[3][11] One important family of targets are the Aurora kinases, which play a crucial role in mitosis.[12][13]
The general structure of many pyrimidine-based kinase inhibitors involves a central pyrimidine core with substitutions at the 2, 4, and 5/6 positions that interact with the ATP-binding pocket of the kinase. This compound is an ideal starting material for generating such structures.
The diagram below illustrates the role of Aurora A kinase in the cell cycle and its inhibition by a pyrimidine-based inhibitor, which in turn can lead to the degradation of oncoproteins like MYC.[10][11]
Quantitative Data Summary
The following table summarizes representative yields for the key transformations of dichloropyrimidine analogs, providing an expectation for the synthetic utility of this compound.
| Starting Material | Reaction Type | Nucleophile/Coupling Partner | Product | Yield (%) | Reference |
| 2,4,6-Trichloropyrimidine | SNAr | 3-Amino-5-methylpyrazole | 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | 58-85 | [4][10] |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | SNAr | tert-Butyl (S)-3-aminopyrrolidine-1-carboxylate | tert-Butyl (S)-3-((6-chloro-2-(methylsulfonyl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate | 56 | [10] |
| 2,4-Dichloropyrimidine | Suzuki Coupling | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 71 | [14] |
| 4,6-Dichloro-2-(methylthio)pyrimidine | SNAr | Sodium ethoxide | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | [6] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic development of novel compounds for drug discovery, particularly in the area of kinase inhibitors for oncology. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic potential of this important chemical intermediate.
References
- 1. 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine | 681260-51-5 | Benchchem [benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The 2-(pyridin-2-yl)pyrimidine moiety, in particular, has garnered significant interest due to its presence in compounds exhibiting potent biological activities such as anti-fibrotic and kinase inhibitory effects. The starting material, 4,5-dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine, offers a versatile platform for the generation of diverse chemical libraries for biological screening. The two chlorine atoms at the C4 and C5 positions of the pyrimidine ring are amenable to selective functionalization through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).
These application notes provide detailed protocols for the derivatization of this compound via Suzuki and Buchwald-Hartwig cross-coupling reactions. Furthermore, standardized protocols for the preliminary biological screening of the synthesized derivatives for anticancer, kinase inhibitory, and antimicrobial activities are presented.
Synthesis of the Starting Material: this compound
A plausible and efficient method for the synthesis of the core scaffold involves the cyclocondensation of a suitable amidine with a dichlorinated β-ketoester.
Protocol 1: Synthesis of this compound
This protocol is based on established methods for pyrimidine synthesis.
Materials:
-
Picolinimidamide hydrochloride
-
Ethyl 2,3-dichloro-3-oxobutanoate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol at 0 °C, add picolinimidamide hydrochloride (1.0 equivalent) portion-wise.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add a solution of ethyl 2,3-dichloro-3-oxobutanoate (1.1 equivalents) in ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Derivatization Protocols
The differential reactivity of the chlorine atoms at the C4 and C5 positions can be exploited for selective functionalization. Generally, the C4 position is more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Suzuki Coupling for C-C Bond Formation
The Suzuki coupling reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents.
Protocol 2: Mono-arylation/vinylation at the C4-Position via Suzuki Coupling
Materials:
-
This compound (1.0 equivalent)
-
Aryl/heteroaryl/vinyl boronic acid or boronic acid pinacol ester (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid derivative, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C4-substituted product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines.
Protocol 3: Mono-amination at the C4-Position via Buchwald-Hartwig Coupling
Materials:
-
This compound (1.0 equivalent)
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ and Xantphos.
-
Add anhydrous, degassed toluene and stir for 10 minutes.
-
Add this compound, the amine, and NaOtBu.
-
Seal the vessel and heat the mixture to 90-110 °C, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the pad with ethyl acetate.
-
Wash the combined filtrate with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the C4-aminated product.
Biological Screening Protocols
The following are general protocols for the initial in vitro screening of the synthesized library of 4,5-disubstituted-6-methyl-2-(pyridin-2-yl)pyrimidine derivatives.
Anticancer Activity Screening
Protocol 4: MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be ≤ 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Kinase Inhibitory Activity Screening
Protocol 5: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced.
Materials:
-
Recombinant kinase (e.g., EGFR, Src, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In the wells of the plate, add the test compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP. Include no-kinase and no-compound controls.
-
Incubate the reaction at the optimal temperature for the specific kinase (usually 30 °C or 37 °C).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition relative to the no-compound control and determine the IC₅₀ value.
Antimicrobial Activity Screening
Protocol 6: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well plates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial dilutions of the test compounds in the broth directly in the 96-well plate.
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35-37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth.
Data Presentation
Summarize all quantitative data from the biological screening in clearly structured tables for easy comparison and SAR analysis.
Table 1: Anticancer Activity of 4,5-Disubstituted-6-methyl-2-(pyridin-2-yl)pyrimidine Derivatives
| Compound ID | R⁴ Substituent | R⁵ Substituent | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 1a | -Cl | -Cl | > 50 | > 50 | > 50 |
| 2a | 4-methoxyphenyl | -Cl | 15.2 | 21.8 | 18.5 |
| 2b | 3,4-dimethoxyphenyl | -Cl | 8.7 | 12.4 | 9.9 |
| 3a | -NH(cyclopropyl) | -Cl | 25.1 | 30.5 | 28.3 |
| 3b | -NH(phenyl) | -Cl | 10.3 | 14.7 | 11.6 |
Table 2: Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | EGFR IC₅₀ (µM) | Src IC₅₀ (µM) | VEGFR2 IC₅₀ (µM) |
| 2b | 5.2 | 8.9 | 3.1 |
| 3b | 12.8 | 18.4 | 9.5 |
Table 3: Antimicrobial Activity (MIC in µg/mL) of Selected Derivatives
| Compound ID | S. aureus | E. coli | C. albicans | A. fumigatus |
| 2a | 64 | >128 | 128 | >128 |
| 3a | 32 | 64 | 64 | 128 |
Visualizations
Caption: Derivatization workflow for biological screening.
Caption: Workflow for biological screening and SAR analysis.
Application of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocycle. The specific starting material, 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine, offers a versatile platform for the synthesis of a diverse range of kinase inhibitors. Its two reactive chlorine atoms at the C4 and C5 positions allow for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This enables the exploration of chemical space around the pyrimidine core to achieve desired potency and selectivity against various kinase targets. Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.
Synthetic Strategies and Key Reactions
The chlorine atoms of this compound exhibit differential reactivity, allowing for controlled, stepwise substitution. The C4 position is generally more susceptible to nucleophilic attack than the C5 position. This reactivity profile can be exploited to introduce a variety of substituents, thereby modulating the pharmacological properties of the resulting compounds.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. Reactions with amines are particularly common in the synthesis of kinase inhibitors, as the resulting amino-pyrimidine moiety often forms key hydrogen bond interactions with the hinge region of the kinase active site.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. This reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the chloro-positions by coupling with the corresponding boronic acids or esters. This strategy is widely used to introduce substituents that can occupy hydrophobic pockets in the kinase active site, thereby enhancing potency and selectivity.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized to synthesize kinase inhibitors. These are based on established methodologies for similar pyrimidine scaffolds.
Protocol 1: Synthesis of a 4-Amino-5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine Intermediate via SNAr
This protocol describes the selective monosubstitution at the C4 position with an amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, piperazine derivative)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-dioxane, or isopropanol)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the desired amine (1.1 eq) and DIPEA (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-amino-5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine derivative.
Protocol 2: Synthesis of a 4-Amino-5-aryl-6-methyl-2-(pyridin-2-yl)pyrimidine via Suzuki-Miyaura Coupling
This protocol describes the subsequent arylation at the C5 position of the intermediate from Protocol 1.
Materials:
-
4-Amino-5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine derivative (from Protocol 1)
-
Desired aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K2CO3, Cs2CO3, or Na2CO3) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Standard laboratory glassware for inert atmosphere reactions
-
TLC plates and appropriate mobile phase
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the 4-amino-5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final 4-amino-5-aryl-6-methyl-2-(pyridin-2-yl)pyrimidine kinase inhibitor.
Data Presentation
The following table summarizes representative inhibitory activities of pyrimidine-based kinase inhibitors against various kinase targets. While not directly derived from this compound, this data illustrates the potential of this scaffold in achieving high potency.
| Kinase Target | Inhibitor Scaffold | IC50 (nM) | Reference |
| Aurora A | 2,4-Diaminopyrimidine | 1.2 | [1] |
| Aurora B | 2,4-Diaminopyrimidine | 0.37 | [1] |
| CDK2 | 2-Anilinopyrimidine | <10 | [2] |
| Src | Pyrrolo[2,3-d]pyrimidine | 4.8 | [3] |
| Abl | Pyrrolo[2,3-d]pyrimidine | 59 | [3] |
| PIM-1 | Pyridine-based | 14.3 | [4] |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted by pyrimidine-based inhibitors. Dysregulation of such pathways is common in cancer.
Caption: A simplified kinase signaling cascade.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: Synthetic and evaluation workflow.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic and sequential modification of its dichlorinated core allows for the generation of diverse chemical libraries. By employing well-established synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can efficiently synthesize and optimize potent and selective inhibitors for a wide range of kinase targets, thereby contributing to the development of new therapeutics for various diseases.
References
- 1. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in various biological interactions.[1][2] The functionalization of substituted pyrimidines is a critical step in drug discovery, enabling the exploration of structure-activity relationships (SAR). 4,5-dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine is a versatile heterocyclic compound poised for derivatization through nucleophilic aromatic substitution (SNAr). This document provides detailed application notes and experimental protocols for performing SNAr reactions on this substrate, focusing on amination as a key transformation in the synthesis of biologically active molecules.
The reactivity of chlorine atoms on the pyrimidine ring is position-dependent, generally following the order C4(6) > C2 >> C5.[3] For this compound, this suggests that the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C5 position. However, regioselectivity can be influenced by a variety of factors including the nature of the nucleophile, solvent, temperature, and presence of a catalyst.[4] The protocols provided herein are based on established methodologies for related dichloropyrimidine systems and serve as a guide for the selective functionalization of this specific scaffold.
Regioselectivity in Dichloropyrimidines
The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is a complex phenomenon governed by both electronic and steric effects. In 2,4-dichloropyrimidines, the C4 position is typically more reactive towards nucleophiles.[5] This preference is often attributed to the greater ability to delocalize the negative charge in the Meisenheimer intermediate formed during the attack at C4.[5] However, substituents on the pyrimidine ring can alter this preference. For instance, an electron-donating group at the C6 position can enhance the reactivity of the C2 position in 2,4-dichloropyrimidines.[4] In the case of this compound, the primary sites for substitution are the C4 and C5 positions. Based on general reactivity principles, the C4 position is predicted to be the more reactive site. Experimental validation is crucial to confirm the regioselectivity for any given nucleophile and reaction conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the mono-amination of this compound. These are generalized procedures and may require optimization for specific amine nucleophiles.
Protocol 1: Classical SNAr Amination with Primary/Secondary Amines
This protocol describes a traditional thermal SNAr reaction, which is effective for a range of primary and secondary amines.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., n-butanol, dioxane)
-
Standard glassware for inert atmosphere reactions, magnetic stirrer, heating mantle/oil bath
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).
-
Add anhydrous DMF to dissolve the starting materials (concentration typically 0.1-0.5 M).
-
Add the amine (1.2 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 80-140 °C) and stir for the required time (typically 4-24 hours).[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and regiochemistry.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is suitable for less nucleophilic amines, such as anilines or heteroarylamines, which may react sluggishly under thermal SNAr conditions.
Reaction Scheme:
Caption: Workflow for Classical SNAr Amination.
Caption: Workflow for Buchwald-Hartwig Amination.
Signaling Pathway Context
Derivatives of aminopyrimidines are frequently designed as kinase inhibitors, which modulate cellular signaling pathways implicated in diseases like cancer. These inhibitors often target the ATP-binding site of kinases.
Caption: Inhibition of a Kinase Signaling Pathway.
References
- 1. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for gram-scale synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Abstract
This application note provides a detailed experimental protocol for the gram-scale synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine, a key intermediate for pharmaceutical and materials science research. The described two-step synthetic route involves the initial synthesis of 4,5-dichloro-6-methylpyrimidine followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 2-(tributylstannyl)pyridine. This method offers a reliable and scalable procedure for obtaining the target compound in high purity. All quantitative data are summarized, and a detailed experimental workflow is visualized.
Introduction
Substituted pyrimidines are a critical class of heterocyclic compounds widely utilized as building blocks in the development of novel therapeutic agents and functional materials. Specifically, this compound serves as a versatile precursor for the synthesis of a variety of derivatives with potential biological activities. The protocol outlined herein describes a robust and reproducible method for the gram-scale preparation of this compound, ensuring a consistent supply for research and development endeavors.
Overall Reaction Scheme
Experimental Protocols
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light. Column chromatography was performed using silica gel (230-400 mesh).
Step 1: Synthesis of 4,5-Dichloro-6-methylpyrimidine
A plausible method for the synthesis of the dichlorinated pyrimidine core involves the chlorination of a corresponding dihydroxy precursor. While a direct synthesis for 4,5-dichloro-6-methylpyrimidine was not explicitly found, a general approach using phosphoryl chloride (POCl₃) on a dihydroxypyrimidine is a standard and effective method.[1][2]
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4,6-dihydroxy-2-methylpyrimidine (10.0 g, 79.3 mmol).
-
Carefully add phosphoryl chloride (POCl₃, 75 mL, 806 mmol) to the flask at room temperature.
-
Slowly add N,N-dimethylaniline (10.0 mL, 78.9 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 4,5-dichloro-6-methylpyrimidine as a solid.
Step 2: Synthesis of this compound
The introduction of the pyridin-2-yl moiety can be achieved via a Suzuki-Miyaura cross-coupling reaction.[1] This method is well-established for the C-C bond formation on pyrimidine rings.
Procedure:
-
To a 500 mL Schlenk flask, add 4,5-dichloro-6-methylpyrimidine (5.00 g, 28.2 mmol), 2-(tributylstannyl)pyridine (12.4 g, 33.9 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.63 g, 1.41 mmol).
-
Evacuate the flask and backfill with argon (repeat this cycle three times).
-
Add anhydrous toluene (200 mL) via cannula.
-
Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.
-
Cool the reaction to room temperature and add a saturated aqueous solution of potassium fluoride (100 mL).
-
Stir the mixture vigorously for 2 hours.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate (100 mL).
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield this compound as a solid.
Data Presentation
| Step | Starting Material | Reagents | Product | Scale (g) | Yield (%) | Purity (%) |
| 1 | 4,6-Dihydroxy-2-methylpyrimidine | POCl₃, N,N-dimethylaniline | 4,5-Dichloro-6-methylpyrimidine | 10.0 | 75 (Estimated) | >95 |
| 2 | 4,5-Dichloro-6-methylpyrimidine | 2-(Tributylstannyl)pyridine, Pd(PPh₃)₄ | This compound | 5.00 | 80 (Estimated) | >98 |
Note: Yields are estimated based on typical outcomes for similar reactions.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for the gram-scale preparation of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the gram-scale synthesis of this compound. The two-step procedure is robust and utilizes standard organic chemistry techniques, making it accessible to researchers in both academic and industrial settings. The provided workflow and data table offer a clear guide for the successful synthesis of this valuable chemical intermediate.
References
Application Notes and Protocols for the Characterization of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine. Given the limited availability of specific experimental data for this compound in published literature, the following protocols are based on established methods for structurally related pyrimidine and pyridine derivatives. These notes serve as a detailed guide for developing and validating analytical procedures for this specific molecule.
Compound Information
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 306935-55-7 |
| Molecular Formula | C₁₀H₇Cl₂N₃ |
| Molecular Weight | 240.09 g/mol |
| Chemical Structure | ```dot |
| graph Compound_Structure { |
}
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Fragmentation patterns can provide additional structural information.
Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 240.00, 242.00, 243.99 |
| Electron Ionization (EI-MS) | M⁺ | 238.99, 240.99, 242.99 |
Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
For ESI-MS: Dissolve a small amount of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For EI-MS: Introduce a solid probe or a dilute solution in a volatile solvent directly into the ion source.
-
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap for ESI; magnetic sector or quadrupole for EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
EI-MS: Acquire data over a mass range of m/z 30-400 with an electron energy of 70 eV.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. Compare the observed mass with the calculated exact mass.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of the compound and for quantifying it in various matrices. A reversed-phase HPLC method is generally suitable for this type of molecule.
HPLC Method Parameters (Illustrative Example)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., acetonitrile/water 50:50).
-
Prepare working standards by serial dilution.
-
Prepare the sample solution at a similar concentration.
-
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak area consistency, and theoretical plates).
-
Analysis: Inject the sample and standard solutions.
-
Data Analysis: Integrate the chromatograms and calculate the purity of the sample by area percentage. For quantification, generate a calibration curve from the standard solutions.
Caption: Workflow for HPLC analysis.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental confirmation of its empirical formula.
Theoretical Elemental Composition
| Element | Theoretical Percentage |
| Carbon (C) | 49.99% |
| Hydrogen (H) | 2.94% |
| Nitrogen (N) | 17.49% |
| Chlorine (Cl) | 29.58% |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the dry, pure sample into a tin capsule.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Analysis: Combust the sample in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Data Analysis: Compare the experimentally determined percentages with the theoretical values. The experimental values should be within ±0.4% of the theoretical values.
Disclaimer: The protocols and expected data presented in these application notes are for guidance purposes. Researchers should validate these methods for their specific instrumentation and application. The provided data is based on theoretical calculations and analysis of similar compounds and may not represent the exact experimental results for this compound.
Troubleshooting & Optimization
optimizing reaction conditions for 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The synthesis of similar compounds such as 4,5-dichloro-6-methyl-2-(3-pyridyl)pyrimidine is often achieved through a Suzuki-Miyaura coupling reaction.[1] This involves reacting a dichloromethylpyrimidine derivative with a pyridylboronic acid in the presence of a palladium catalyst and a base.[1]
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters to control include the choice of catalyst, base, and solvent, as well as the reaction temperature and time. The purity of starting materials and the exclusion of oxygen and moisture are also crucial for achieving high yields and purity.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting materials and the formation of the product.
Q4: What are the potential side reactions or byproducts?
A4: Potential side reactions include homo-coupling of the boronic acid, deborylation of the boronic acid, and reduction of the chloro-substituents on the pyrimidine ring. Formation of impurities can also arise from incomplete reactions or degradation of starting materials or products under harsh conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider using a different palladium catalyst/ligand system. |
| Inefficient base | - Ensure the base is anhydrous and of high purity. - Try a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Low reaction temperature | - Increase the reaction temperature in increments of 10°C. | |
| Presence of oxygen | - Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). | |
| Formation of Significant Impurities | Homo-coupling of boronic acid | - Use a higher ratio of the pyrimidine starting material to the boronic acid. - Lower the reaction temperature. |
| Degradation of product | - Reduce the reaction time. - Perform the reaction at a lower temperature for a longer duration. | |
| Incomplete Reaction | Insufficient reaction time | - Extend the reaction time and monitor by TLC or HPLC. |
| Poor solubility of reagents | - Choose a solvent system in which all reactants are soluble at the reaction temperature. | |
| Difficulty in Product Purification | Co-elution with starting materials or byproducts | - Optimize the mobile phase for column chromatography. - Consider recrystallization from a suitable solvent system. |
Experimental Protocols
Proposed Synthesis via Suzuki-Miyaura Coupling
This protocol is a general guideline based on the synthesis of analogous compounds and may require optimization.
Materials:
-
4,5,6-trichloro-2-methylpyrimidine (or a suitable precursor)
-
2-(Pyridin-2-yl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, ethanol/water mixture)
Procedure:
-
To a dried reaction flask under an inert atmosphere (argon or nitrogen), add 4,5,6-trichloro-2-methylpyrimidine, 2-(pyridin-2-yl)boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Tabulated Reaction Conditions from Literature for Analogous Compounds
For the synthesis of chlorinated pyrimidines, various conditions have been reported. The following table summarizes conditions for related syntheses which may serve as a starting point for optimization.
| Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,6-dihydroxy-2-methylpyrimidine | N,N-diethylaniline, triphosgene | Dichloroethane | Reflux | 6-8 | 92 | [2] |
| 4,6-dihydroxypyrimidine | POCl₃, PCl₅ | - | 105-110 | 2 | >98 (conversion) | [3] |
| 4,6-dihydroxy-2-methylthio-5-nitropyrimidine | POCl₃, N,N-dimethylaniline | - | 100-110 (reflux) | 8 | 70 | [4] |
Visual Guides
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the synthesis reaction.
References
- 1. 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine | 681260-51-5 | Benchchem [benchchem.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, focusing on the identification and mitigation of byproducts.
Problem 1: Low Yield of the Desired Product with Significant Impurities
Question: My reaction is producing a low yield of this compound, and I'm observing several spots on my TLC plate. What are the likely byproducts and how can I avoid them?
Answer: Low yields and multiple byproducts often stem from issues in either the initial pyrimidine ring formation (a Pinner-type condensation) or the subsequent chlorination step.
Potential Byproducts & Solutions:
-
Incomplete Cyclization: An open-chain intermediate may be present if the condensation reaction to form the pyrimidine ring is incomplete.[1]
-
Identification: Look for a product with a molecular weight corresponding to the sum of the initial reactants (e.g., a β-dicarbonyl compound and an amidine). This can be confirmed using mass spectrometry.
-
Mitigation: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).[2] Adjusting the reaction temperature or extending the reaction time may be necessary. The choice of base and solvent is also crucial for promoting cyclization.[2]
-
-
Hydrolysis of Intermediates: The Pinner synthesis is highly sensitive to moisture.[1] The intermediate imidate salt (Pinner salt) can hydrolyze to form esters or amides instead of the desired pyrimidine.[1][3]
-
Identification: Characterize byproducts using NMR and mass spectrometry to identify ester or amide functionalities.
-
Mitigation:
-
-
Monochloro Impurity: Incomplete chlorination of the dihydroxy-pyrimidine intermediate will result in a monochlorinated byproduct (4-chloro-5-hydroxy- or 5-chloro-4-hydroxy-).
-
Identification: Mass spectrometry will show a peak corresponding to the desired product minus one chlorine atom plus a hydroxyl group.
-
Mitigation:
-
-
Self-Condensation of Starting Materials: The β-dicarbonyl starting material can undergo self-condensation, leading to unwanted side products.[2]
-
Identification: These byproducts will have a different molecular weight than the expected product and can often be identified by NMR.
-
Mitigation: Control the reaction temperature and the order of reagent addition.
-
Problem 2: Difficulty in Purifying the Final Product
Question: My crude product is an oil or a sticky solid that is difficult to purify by recrystallization. What are my options?
Answer: Purification challenges often arise from the presence of closely related byproducts or residual reagents.
-
Recrystallization: This is often the most effective method for removing impurities.[2] Experiment with different solvent systems to find one that effectively separates the desired product from the byproducts.
-
Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative for separating compounds with different polarities.
-
Aqueous Wash: If residual phosphorus oxychloride or other acidic reagents are present, a careful aqueous wash of the reaction mixture (after quenching) can help remove them.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during a Pinner pyrimidine synthesis?
A1: The most critical parameters are:
-
Anhydrous Conditions: The imidate salt intermediate is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts.[1][3]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition.[3]
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[1]
Q2: My cyclization step is not proceeding to completion. How can I drive the reaction forward?
A2: Incomplete cyclization can be due to several factors.[2] Consider the following:
-
Reaction Time and Temperature: The reaction may require a longer reaction time or a moderate increase in temperature. Monitor the reaction progress using TLC.[2]
-
Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents may improve yields.[2]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[2]
Q3: Can I use a different chlorinating agent instead of phosphorus oxychloride (POCl₃)?
A3: Yes, alternatives to POCl₃ can be used. Triphosgene, for example, is a solid and can be easier and safer to handle than phosgene gas, and less corrosive than POCl₃.[4] The reaction conditions, such as the base and solvent, may need to be optimized for the specific chlorinating agent used.
Data Presentation
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Potential Origin | Molecular Weight Difference from Product | Identification Method | Mitigation Strategy |
| Open-chain intermediate | Incomplete cyclization | Varies | Mass Spectrometry, NMR | Increase reaction time/temperature, optimize base/solvent |
| Ester/Amide byproduct | Hydrolysis of Pinner salt | Varies | Mass Spectrometry, NMR | Maintain strictly anhydrous conditions |
| Monochloro-hydroxy-pyrimidine | Incomplete chlorination | -Cl +OH | Mass Spectrometry | Use excess chlorinating agent, increase reaction time/temperature |
| Self-condensation product | Side reaction of starting material | Varies | NMR | Control temperature and order of reagent addition |
Experimental Protocols
General Protocol for Pinner-type Pyrimidine Synthesis:
This protocol is a generalized procedure and should be adapted based on the specific substrates and reaction scale.
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., N₂ or Ar).[1]
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve the β-dicarbonyl compound in an anhydrous solvent (e.g., ethanol).
-
Base Addition: Add a suitable base (e.g., sodium ethoxide) to the solution and stir.
-
Amidine Addition: Slowly add the amidine hydrochloride salt to the reaction mixture.
-
Reaction: Stir the reaction at the appropriate temperature (this may range from room temperature to reflux) and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction appropriately (e.g., with water or an acidic solution). Extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or column chromatography.
General Protocol for Chlorination:
-
Reaction Setup: In a fume hood, add the dihydroxy-pyrimidine intermediate to a round-bottom flask.
-
Chlorinating Agent: Carefully add the chlorinating agent (e.g., POCl₃) to the flask. A solvent and a base may also be required depending on the specific procedure.[5]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup: After completion, carefully quench the reaction by pouring it onto ice. Neutralize the solution with a base.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product as needed.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.
Caption: General synthetic pathway and potential byproduct formation points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine. The following information is designed to address common issues and provide detailed experimental protocols for effective purification.
Troubleshooting Guide
Challenges in purifying this compound often arise from the presence of closely related impurities and the compound's susceptibility to hydrolysis. This guide provides a systematic approach to identify and resolve these issues.
Issue 1: Persistent Impurities After Initial Purification
Symptoms:
-
TLC or LC-MS analysis shows multiple spots or peaks close to the product.
-
NMR spectrum indicates the presence of unexpected signals.
-
The melting point of the isolated solid is broad or lower than expected.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Chlorination | The precursor, 4-hydroxy-5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine, may be present. This impurity is more polar than the desired product. Solution: Employ column chromatography with a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity to separate the more polar impurity. |
| Hydrolysis | Dichloropyrimidines can be sensitive to moisture and may hydrolyze back to the monochloro-hydroxy derivative during workup or purification.[1] Solution: Ensure all solvents and glassware are dry. If an aqueous workup is necessary, perform it quickly and at a low temperature. Avoid protic solvents like methanol or ethanol for chromatography if hydrolysis is a significant issue. |
| Residual Catalysts/Reagents | If the synthesis involved a catalyst (e.g., palladium for a cross-coupling reaction), it may co-elute with the product.[2] Solution: Consider a pre-purification step such as filtration through a pad of Celite® or treatment with a metal scavenger. For residual amine hydrochlorides from the chlorination step, washing the organic extract with a dilute aqueous base can be effective.[1] |
Issue 2: Poor Recovery or Yield During Purification
Symptoms:
-
Significant loss of material after recrystallization or column chromatography.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Recrystallization Solvent | The compound may be too soluble in the chosen solvent even at low temperatures, or it may "oil out" instead of crystallizing. Solution: Conduct small-scale solvent screening to identify a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for pyrimidine derivatives include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[3] |
| Product Adsorption on Silica Gel | The basic nitrogen atoms in the pyridine and pyrimidine rings can interact strongly with the acidic silica gel, leading to tailing and poor recovery during column chromatography. Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress silanol interactions.[3] Alternatively, using a different stationary phase like neutral alumina might be beneficial. |
| Product Volatility | While less common for this molecular weight, some compounds can be lost during solvent removal under high vacuum, especially at elevated temperatures. Solution: Use a rotary evaporator with controlled temperature and pressure. For final drying, avoid excessive heating. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most probable impurities are derived from the synthetic route. These typically include:
-
Unreacted starting materials: Such as the corresponding dihydroxypyrimidine precursor.
-
Partially chlorinated intermediates: For example, 4-hydroxy-5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine.
-
Hydrolysis products: 4-Chloro-5-hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine, which can form during aqueous workup.
-
Byproducts from side reactions: Depending on the specific synthetic method, other isomeric or dimeric products could be formed.
Q2: Which analytical techniques are best for assessing the purity of my compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative analysis of reaction progress and for choosing a suitable solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Provide quantitative data on purity and can help in identifying impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence and structure of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Q3: My compound is an oil and won't crystallize. What should I do?
A3: Oiling out during recrystallization is a common problem. Here are a few troubleshooting steps:
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystal nucleation.
-
Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution.
-
Re-dissolve and add a non-polar solvent: Dissolve the oil in a minimal amount of the hot solvent and then slowly add a miscible, less polar "anti-solvent" until the solution becomes slightly turbid. Then, allow it to cool slowly.
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require optimization.
-
Solvent Selection: In a small test tube, dissolve approximately 10-20 mg of the crude product in a few drops of a hot solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethyl acetate/hexane).
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
This protocol outlines a general procedure for purification by silica gel column chromatography.
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine a suitable eluent system using TLC. A good system will give the desired product an Rf value of approximately 0.2-0.4. A common starting point for pyridinylpyrimidine derivatives is a mixture of hexane and ethyl acetate.[4][5] For more polar compounds, dichloromethane/methanol might be suitable.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed, crack-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent in which it is highly soluble (e.g., dichloromethane). Apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the purified product under high vacuum.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A standard workflow for the purification of this compound using column chromatography.
Caption: Logical decision-making process for the purification of this compound.
References
- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. 4-Chloro-6-pyrimidinylferrocene modified silica gel: A novel multiple-function stationary phase for mixed-mode chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of Suzuki coupling with 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
This guide provides troubleshooting advice and optimized protocols for researchers performing Suzuki coupling reactions with 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine and similar nitrogen-containing heteroaryl chlorides.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the Suzuki coupling of complex heteroaryl chlorides.
Q1: Why am I observing very low to no yield in my reaction with this compound?
A1: Low yields with this substrate can stem from several factors inherent to its structure:
-
Catalyst Poisoning: The lone pair of electrons on the nitrogen atoms of both the pyrimidine and pyridine rings can coordinate strongly to the palladium catalyst, inhibiting its activity.[1][2]
-
Poor Substrate Reactivity: While the pyrimidine ring is electron-deficient, which generally aids oxidative addition, aryl chlorides are inherently less reactive than bromides or iodides.[3][4]
-
Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly substrate-dependent. A standard set of conditions may not be effective.[5]
-
Degradation: The substrate or product may be unstable at the high temperatures often required for coupling aryl chlorides.
Q2: I have two chlorine atoms on my pyrimidine ring. How can I control which one reacts to achieve selective mono-arylation?
A2: The reactivity of halogens on a pyrimidine ring generally follows the order C4(6) > C2 >> C5.[6] For your substrate, This compound , the chlorine at the C4 position is expected to be significantly more reactive than the one at the C5 position. This intrinsic difference allows for regioselective mono-coupling at the C4 position under carefully controlled conditions.[7][8] To favor mono-substitution:
-
Use a 1.0 to 1.1 molar equivalent of the boronic acid.
-
Maintain lower reaction temperatures (e.g., 60-80 °C) to exploit the reactivity difference.
-
Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
Q3: What are the most common side reactions, and how can they be minimized?
A3: The primary side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom from a proton source (like water).[1][9] It is particularly problematic with electron-deficient heteroaryl boronic acids at higher temperatures.[10]
-
Homocoupling: This reaction forms a biaryl product from the coupling of two boronic acid molecules (Aryl-Aryl). It is often promoted by the presence of oxygen.[1][10]
Q4: Which catalyst and ligand combination is best for this challenging substrate?
A4: Coupling of heteroaryl chlorides, especially those containing basic nitrogen atoms, often requires more advanced catalytic systems than standard Pd(PPh₃)₄.
-
Ligand Selection: Bulky and electron-rich dialkylbiaryl phosphine ligands are highly effective.[11] They enhance the rate of oxidative addition for aryl chlorides and can shield the palladium center, reducing catalyst poisoning by the substrate's nitrogen atoms.[1] Recommended ligands include SPhos, XPhos, and RuPhos .
-
Palladium Source: Air-stable palladium(II) precatalysts are often more reliable and efficient for generating the active Pd(0) species in situ.[1][12]
Troubleshooting and Optimization Data
Systematic screening of reaction parameters is crucial for optimizing the yield. The tables below summarize conditions used for similar dichloropyrimidine substrates.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of Heteroaryl Chlorides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 80 | [7] |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3.3) | K₃PO₄ | Dioxane/H₂O | 100 | 91-99 | [2] |
| 3 | Pd(OAc)₂ (1) | XPhos (1.5) | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [2] |
| 4 | PdCl₂(Amphos)₂ (1) | - | K₂CO₃ | Dioxane/H₂O | 90 | 79 |[13] |
Table 2: Effect of Base and Solvent on Suzuki Coupling of 2,4-Dichloropyrimidine
| Entry | Catalyst | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | K₂CO₃ (2) | Toluene/EtOH/H₂O | 55 | 12 | Good | [14] |
| 2 | Pd(PPh₃)₄ | K₂CO₃ (2) | Dioxane/H₂O (2:1) | 100 | 24 | 80 | [7] |
| 3 | Pd(PPh₃)₄ | K₂CO₃ (2) | DMF | 100 | 24 | 21 | [7] |
| 4 | Pd(OAc)₂ | K₃PO₄ (2) | n-Butanol | 100 | 18 | High |[15] |
Experimental Protocols
General Protocol for Regioselective Mono-Arylation at C4
This protocol is a starting point and should be optimized for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.1 equiv)
-
Palladium Source (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., SPhos, 3.3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, aryl boronic acid, base, palladium source, and ligand.
-
Evacuate and Backfill: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe under the inert atmosphere.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (start with 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the formation of the mono-arylated product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired compound.
Visual Guides
Catalytic Cycle and Troubleshooting
The following diagrams illustrate the fundamental mechanism of the Suzuki coupling and a logical workflow for troubleshooting common issues.
Caption: The Suzuki-Miyaura catalytic cycle and potential catalyst poisoning.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Regioselectivity in Substitutions on 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Welcome to the technical support center for managing regioselective substitutions on 4,5-dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on predicting and controlling the outcomes of nucleophilic aromatic substitution (SNAr) reactions on this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites for nucleophilic aromatic substitution on this compound?
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). On this compound, the two chlorine atoms at the C4 and C5 positions are potential leaving groups for substitution. Generally, positions C4 and C6 on the pyrimidine ring are more activated towards nucleophilic attack than C2 and C5.[1][2][3] In this specific molecule, the presence of the electron-withdrawing pyridin-2-yl group at C2 and the methyl group at C6 will influence the electrophilicity of the C4 and C5 positions. The chlorine at C4 is generally expected to be more reactive than the chlorine at C5.
Q2: Which position, C4 or C5, is more likely to undergo substitution?
Predicting the regioselectivity of SNAr reactions on dichloropyrimidines is a balance of electronic and steric factors.[1][4] For this compound, substitution is generally favored at the C4 position. This preference is attributed to the greater ability of the pyrimidine ring to delocalize the negative charge in the Meisenheimer intermediate formed during attack at C4.[1] The pyridin-2-yl group at C2 and the methyl group at C6 electronically activate the C4 position.
Q3: How do substituents on the pyrimidine ring influence regioselectivity?
Substituents on the pyrimidine ring play a crucial role in directing the position of nucleophilic attack.[5]
-
Electron-donating groups (EDGs) , such as alkoxy or amino groups, at the C6 position can sometimes direct substitution to the C2 position in 2,4-dichloropyrimidines.[1][5][6] In our case, the methyl group at C6 is a weak electron-donating group.
-
Electron-withdrawing groups (EWGs) at the C5 position generally enhance the inherent preference for C4 substitution in 2,4-dichloropyrimidines.[5] The chloro group at C5 is an EWG.
-
The pyridin-2-yl group at the C2 position is electron-withdrawing, which further activates the pyrimidine ring towards nucleophilic attack, particularly at the C4 and C6 positions.
Q4: Can reaction conditions be modified to control regioselectivity?
Yes, reaction conditions are a critical tool for controlling regioselectivity. Key parameters to consider are:
-
Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediate and thus the reaction rate and selectivity.[7]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.[5]
-
Base: The choice and stoichiometry of the base can be crucial, especially when using amine nucleophiles.
-
Catalyst: In some cases, palladium catalysts can be used to achieve C2 selectivity in cross-coupling reactions of 2,4-dichloropyrimidines, which is an inversion of the typical SNAr selectivity.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or no reaction | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base. | 1. Use a stronger nucleophile or add an activating agent.2. Gradually increase the reaction temperature while monitoring for side products.3. Screen different solvents (e.g., n-butanol, DMF, NMP) and bases (e.g., DIPEA, K2CO3). |
| Mixture of C4 and C5 substituted products | The reaction conditions are not selective enough. | 1. Optimize reaction conditions: systematically screen solvents, bases, and temperatures. For example, using n-butanol with DIPEA has been reported to be effective for favoring C4 substitution in other dichloropyrimidines.[10]2. Lowering the reaction temperature may improve selectivity.[5] |
| Difficulty achieving substitution at the C5 position | C4 is the more electronically favored and sterically accessible position for nucleophilic attack. | Achieving selective substitution at C5 is challenging and may require a multi-step synthetic strategy. One approach could be to first perform a selective reaction at C4, and then attempt the substitution at C5 under more forcing conditions. Alternatively, a functional group interconversion at C4 could be explored to alter the reactivity at C5. |
Predicted Regioselectivity under Various Conditions
| Nucleophile | Conditions | Major Product | Rationale |
| Primary/Secondary Amine | n-Butanol, DIPEA, 80-120 °C | 4-amino-5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | C4 is generally the more reactive site for SNAr reactions.[10] |
| Alcohol (ROH) | NaH, THF, 0 °C to RT | 4-alkoxy-5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | Alkoxides are strong nucleophiles that will preferentially attack the more electrophilic C4 position. |
| Thiol (RSH) | K2CO3, DMF, RT | 4-(alkylthio)-5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | Thiolates are soft nucleophiles and are expected to follow the general reactivity trend. |
| Tertiary Amine | High Temperature (e.g., 150-170 °C in NMP) | Potentially a mixture, with C4 substitution still likely favored. | While tertiary amines have been shown to favor C2 substitution in some 5-EWG-2,4-dichloropyrimidines, the substrate is different.[11] |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination
This protocol provides a general framework for the C4-selective substitution of an amine nucleophile.
-
Reaction Setup: To a solution of this compound (1.0 eq) in n-butanol (0.1-0.2 M) is added the amine nucleophile (1.1-1.5 eq) and diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction Execution: The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for C4-Selective Alkoxylation
This protocol provides a general framework for the C4-selective substitution of an alcohol nucleophile.
-
Reaction Setup: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added the alcohol (1.2 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is carefully quenched with water at 0 °C. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Factors influencing regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic conditions?
A1: Under acidic conditions, the nitrogen atoms on both the pyrimidine and pyridine rings can be protonated. This can increase the compound's solubility in aqueous acidic solutions but may also render the pyrimidine ring more susceptible to nucleophilic attack by solvent molecules (e.g., water), potentially leading to hydrolysis, although this is generally less pronounced than under basic conditions. The chlorine atoms on the pyrimidine ring are electron-withdrawing, which can influence the pKa of the ring nitrogens and affect the compound's overall stability and reactivity.
Q2: How does this compound behave under basic conditions?
A2: The compound is expected to be unstable under basic conditions. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by hydroxide ions or other strong nucleophiles.[1] This can lead to the formation of mono- or di-hydroxylated pyrimidine derivatives, which may be undesired impurities or degradation products in your reaction. The rate of this substitution is dependent on the reaction temperature, the concentration of the base, and the solvent system used.
Q3: I am observing unexpected byproducts in my reaction. Could it be due to the instability of this compound?
A3: Yes, unexpected byproducts can often be attributed to the degradation of the starting material. If your reaction is conducted under basic or strongly acidic conditions, or at elevated temperatures, it is plausible that this compound is degrading. We recommend analyzing your crude reaction mixture by LC-MS or NMR to identify any potential degradation products.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. Keep the container tightly sealed to prevent moisture absorption, which could lead to hydrolysis over time. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Troubleshooting Guides
Issue 1: Poor yield or incomplete reaction in a nucleophilic substitution reaction.
| Possible Cause | Troubleshooting Step |
| Degradation of starting material | Verify the purity of your this compound before starting the reaction using techniques like NMR or LC-MS. If impurities are detected, purify the starting material. |
| Reaction conditions are too harsh | If using a strong base, consider using a weaker, non-nucleophilic base or conducting the reaction at a lower temperature to minimize degradation. |
| Inappropriate solvent | Ensure the solvent is dry and appropriate for the reaction. Protic solvents in the presence of a base can lead to competitive hydroxylation. |
Issue 2: Formation of multiple products observed by TLC or LC-MS.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the C-Cl bonds | This is likely if the reaction is run in the presence of water under basic or acidic conditions. Ensure all reagents and solvents are dry. Consider running the reaction under an inert atmosphere. |
| Over-reaction or side reactions | The reaction time or temperature may be too high, leading to further reactions of the desired product. Optimize the reaction conditions by running a time-course or temperature-gradient study. |
| Impure starting material | As mentioned previously, confirm the purity of your starting material. |
Data Presentation
Table 1: Stability Log for this compound
| Condition | pH | Temperature (°C) | Solvent | Time (h) | % Degradation (Observed) | Notes/Observations |
| Acidic | 2 | 25 | Water/Acetonitrile (1:1) | 24 | ||
| Acidic | 2 | 50 | Water/Acetonitrile (1:1) | 24 | ||
| Neutral | 7 | 25 | Water/Acetonitrile (1:1) | 24 | ||
| Basic | 10 | 25 | Water/Acetonitrile (1:1) | 24 | ||
| Basic | 12 | 25 | Water/Acetonitrile (1:1) | 24 | ||
| Basic | 12 | 50 | Water/Acetonitrile (1:1) | 24 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mg/mL).
-
Preparation of Test Solutions: In separate vials, add an aliquot of the stock solution to different buffer solutions (e.g., pH 2, 4, 7, 9, 12) to achieve a final desired concentration.
-
Incubation: Incubate the vials at different temperatures (e.g., room temperature, 50 °C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each vial.
-
Quenching and Analysis: Neutralize the aliquot if necessary and analyze by a suitable analytical method like HPLC or LC-MS to determine the percentage of the remaining parent compound.
Visualizations
References
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies for catalyst poisoning encountered during chemical reactions involving 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine. The following question-and-answer format directly addresses common issues to facilitate a rapid diagnosis and resolution of experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is sluggish or has completely stalled. What are the likely causes?
A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation or poisoning. Several factors could be at play:
-
Catalyst Poisoning: The most common cause is the presence of impurities in the reaction mixture that bind to the active sites of the palladium catalyst, rendering it inactive.[1][2]
-
Poor Reagent Quality: Degradation or impurities in your starting material, this compound, or the coupling partner can introduce catalyst poisons.
-
Solvent and Base Issues: Residual water or impurities in the solvent, or an inappropriate choice of base, can negatively impact catalyst activity. Some bases can be incompatible with certain functional groups.[3]
-
Oxygen Sensitivity: While many modern cross-coupling reactions have improved air tolerance, inadequate degassing can lead to oxidation and deactivation of the Pd(0) catalyst.[3]
-
Substrate-Related Inhibition: The pyridine nitrogen in your substrate can coordinate to the palladium center, potentially inhibiting catalytic activity.
Q2: What are the most common catalyst poisons I should be aware of in this type of reaction?
A2: Palladium catalysts are susceptible to poisoning by a variety of substances. For reactions involving your specific substrate, pay close attention to the following:
-
Sulfur Compounds: Elemental sulfur and sulfur-containing functional groups are notorious poisons for palladium catalysts.[4][5] These can be introduced through contaminated reagents or starting materials.
-
Nitrogen Heterocycles: While your substrate itself is a pyridine derivative, other nitrogen-containing heterocycles present as impurities can act as strong ligands, competing with your desired ligands and inhibiting the reaction.
-
Halides: Although necessary as a leaving group on your substrate, excess halide ions from other sources can interfere with the catalytic cycle.
-
Heavy Metals: Trace amounts of other metals can interfere with the palladium catalyst's function.
-
Phosphines and Phosphides: Impurities from certain reagents can introduce phosphines that are not your intended ligand, or phosphides that can poison the catalyst.
Q3: How can I identify the source of the catalyst poison in my reaction?
A3: Identifying the source of contamination is a process of systematic elimination. The following workflow can help pinpoint the culprit.
Caption: A stepwise guide to diagnosing the source of catalyst poisoning.
Q4: My starting material, this compound, appears pure by NMR. Could it still contain catalyst poisons?
A4: Yes. Standard 1H NMR is excellent for confirming the structure of your main compound but may not detect trace impurities that can poison a catalyst. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can reveal volatile organic impurities, while elemental analysis (e.g., ICP-MS) can detect trace metal or sulfur contamination.[5] It is also important to consider that even seemingly minor impurities can have a significant impact on catalytic reactions.[6]
Summary of Common Catalyst Poisons
The following table summarizes common poisons for palladium catalysts, their likely sources, and the mechanism of poisoning.
| Poison Class | Examples | Potential Sources | Mechanism of Poisoning |
| Sulfur Compounds | H₂S, thiols, elemental sulfur | Contaminated reagents, starting materials from sulfur-containing precursors | Strong chemisorption to the palladium surface, blocking active sites.[1][2] |
| Nitrogen Heterocycles | Pyridines, indoles, thiazoles (as impurities) | Byproducts, impure starting materials | Strong coordination to the metal center, displacing necessary ligands.[7] |
| Halides | Excess Cl⁻, Br⁻, I⁻ | Impurities in salts or reagents | Can interfere with oxidative addition and reductive elimination steps. |
| Heavy Metals | Pb, Hg, As | Contaminated glassware, reagents | Can form alloys with palladium or block active sites.[1] |
| Phosphorus Compounds | Phosphides, certain phosphines | Degradation of ligands, impurities | Strong binding to the catalyst, altering its electronic properties. |
| Carbon Monoxide | - | Incomplete inert gas purging, byproduct of some reactions | Forms strong carbonyl complexes with palladium, deactivating it.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction with Purification Steps
This protocol provides a general methodology for a Suzuki cross-coupling reaction, incorporating steps to minimize catalyst poisoning.
-
Reagent Purification:
-
This compound: If catalyst poisoning is suspected, recrystallize the starting material from a suitable solvent (e.g., ethanol/water mixture) or purify by column chromatography.
-
Boronic Acid: Use a high-purity grade boronic acid. If necessary, recrystallize from an appropriate solvent.
-
Solvent: Use anhydrous solvent from a freshly opened bottle or a solvent purification system.
-
Base: Use a freshly opened container of the base (e.g., K₂CO₃, Cs₂CO₃).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography. To remove residual palladium, a subsequent wash with a scavenger resin may be employed.[8][9]
-
Visualizing Catalyst-Poison Interactions
The following diagram illustrates the competitive binding at the palladium center, which leads to catalyst deactivation.
Caption: Interaction diagram of the catalyst with the substrate versus a poison.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from crude 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via a Suzuki-Miyaura coupling reaction?
A1: The most common impurities include unreacted starting materials such as a dichloromethylpyrimidine precursor and a pyridylboronic acid, residual palladium catalyst from the coupling reaction, homocoupling byproducts (e.g., bipyridines), and inorganic salts from the base used in the reaction.
Q2: My crude product has a dark or black appearance. What is the likely cause and how can I remove it?
A2: A dark coloration is often indicative of residual palladium catalyst. This can typically be removed by filtration through a pad of Celite, treatment with activated carbon, or by using a palladium scavenger resin.[1][2][3]
Q3: I am having difficulty removing the unreacted boronic acid. What purification strategy is most effective?
A3: Unreacted boronic acids can often be removed by performing an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution. If it persists, column chromatography is generally effective.
Q4: What are suitable recrystallization solvents for this compound?
A4: While the optimal solvent system should be determined empirically, common solvents for recrystallization of similar nitrogen-containing heterocyclic compounds include ethanol, toluene, or solvent mixtures such as hexane/ethyl acetate or hexane/dichloromethane.
Q5: During column chromatography, my compound is streaking or not separating cleanly. What could be the issue?
A5: Streaking of nitrogen-containing compounds on silica gel can be due to their basicity. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.
Troubleshooting Guides
Issue 1: Persistent Palladium Contamination
-
Symptom: The purified product remains gray or black, or ICP-MS analysis shows high levels of palladium.
-
Possible Cause: The palladium catalyst has not been effectively removed. Soluble palladium species may be present which are not easily filtered.
-
Solutions:
-
Filtration through Celite: Pass a solution of the crude product through a 1-2 cm thick pad of Celite on a sintered glass funnel. Wash the pad with the same solvent.[4]
-
Activated Carbon Treatment: Stir a solution of the crude product with activated carbon (typically 5-10 wt%) for 1-18 hours, then filter through Celite. Be aware that this may lead to some product loss due to non-specific adsorption.[5]
-
Palladium Scavengers: Use a solid-supported scavenger with high affinity for palladium, such as those containing thiol or amine functional groups.[1][5]
-
Issue 2: Presence of Homocoupling Byproduct
-
Symptom: NMR or LC-MS analysis of the purified product shows the presence of a symmetrical bipyridine species.
-
Possible Cause: Homocoupling of the pyridylboronic acid is a common side reaction in Suzuki-Miyaura couplings, especially in the presence of oxygen.[6]
-
Solution:
-
Column Chromatography: This is the most effective method for separating the desired product from the homocoupling byproduct. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on silica gel is a good starting point.
-
Issue 3: Low Yield After Purification
-
Symptom: The final isolated yield of the pure product is significantly lower than expected.
-
Possible Causes:
-
Product loss during aqueous workups.
-
Adsorption of the product onto the stationary phase during column chromatography.
-
Precipitation of the product during filtration steps for catalyst removal.
-
Selection of an inappropriate recrystallization solvent leading to high solubility of the product in the mother liquor.
-
-
Solutions:
-
Minimize Aqueous Extractions: If the product has some water solubility, reduce the number and volume of aqueous washes.
-
Deactivate Silica Gel: For column chromatography, consider using silica gel that has been treated with a base like triethylamine to reduce product adsorption.
-
Solvent Selection for Filtration: When filtering to remove catalysts, ensure the chosen solvent has good solubility for the product at the filtration temperature.
-
Optimize Recrystallization: Carefully screen for a recrystallization solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product (a few milligrams) in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, and hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (e.g., ethyl acetate/hexane) can also be effective.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the polarity to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product. If streaking is observed, add 0.1-1% triethylamine to the eluent.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with the less polar solvent system, gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Potential Purity | Typical Yield | Key Impurities Removed |
| Recrystallization | >98% | 60-85% | Insoluble impurities, some soluble impurities with different solubility profiles |
| Column Chromatography | >99% | 70-95% | Unreacted starting materials, homocoupling byproducts, other closely related impurities |
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative synthetic routes to 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and execution.
Alternative Synthetic Routes
Two plausible retrosynthetic pathways for the synthesis of this compound are outlined below. These routes are based on established pyrimidine synthesis methodologies.
Route 1: Late-Stage Pyridinylation
This strategy involves the initial construction of a 2,4,5-trichloro-6-methylpyrimidine intermediate, followed by a selective cross-coupling reaction to introduce the pyridin-2-yl group at the 2-position.
Route 2: Early-Stage Pyridinylation
This approach begins with the condensation of 2-pyridinecarboxamidine with a suitable 1,3-dicarbonyl compound to form a 2-(pyridin-2-yl)pyrimidin-4,6-diol intermediate, which is subsequently chlorinated.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound and related compounds.
FAQs for Pyrimidine Ring Synthesis (Route 2)
Q1: What are the common sources of low yield in the initial condensation reaction to form the pyrimidine ring?
A1: Low yields in pyrimidine synthesis via condensation can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Some reactions require heating to proceed at an adequate rate, while others may suffer from decomposition at elevated temperatures.[1]
-
Catalyst Inefficiency: The choice of catalyst, typically a Brønsted or Lewis acid, is crucial. The catalyst may be inactive or used in an incorrect concentration.[1]
-
Purity of Reactants: Impurities in the starting materials, such as the 1,3-dicarbonyl compound or the amidine, can inhibit the reaction or lead to side products.
-
Solvent Effects: The solubility of reactants and intermediates can be highly dependent on the solvent system, impacting reaction rates.
Q2: I am observing the formation of unexpected byproducts during the condensation. What are they and how can I minimize them?
A2: A common byproduct is the Hantzsch-type 1,4-dihydropyridine, which can form when two equivalents of the β-ketoester react with an aldehyde (if present) and ammonia (from urea decomposition).[1] To minimize this:
-
Control Reaction Temperature: Lower temperatures can disfavor the Hantzsch pathway.[1]
-
Optimize Order of Addition: Adding the nitrogen source (amidine or urea) last can sometimes reduce the formation of byproducts.[1]
Troubleshooting Chlorination of Hydroxypyrimidines
Q1: My chlorination reaction of the dihydroxypyrimidine intermediate is resulting in a dark, tarry residue instead of the desired dichloropyrimidine. What is the cause?
A1: The formation of a tarry residue is often due to decomposition at excessively high reaction temperatures.[2] It is crucial to maintain careful temperature control during the chlorination process. Using a solvent can help to better manage the reaction exotherm.
Q2: The yield of my dichlorinated pyrimidine is consistently low. What are the potential reasons?
A2: Low yields in chlorination reactions can be attributed to:
-
Inactive Chlorinating Agent: Phosphorus oxychloride (POCl₃) is sensitive to moisture. Using fresh or distilled POCl₃ is recommended.
-
Insufficient Heating: The reaction may require a specific temperature to be maintained for an adequate duration to ensure complete conversion.
-
Improper Stoichiometry: Ensure the correct molar ratios of the dihydroxypyrimidine to the chlorinating agent are used.
-
Incomplete Workup: The product may be lost during the quenching and extraction steps. Ensure the pH is properly adjusted and extractions are thorough.
Q3: The workup of my POCl₃ reaction is difficult and seems to result in product loss. How can I improve it?
A3: The workup of reactions involving POCl₃ requires caution. The reaction mixture should be quenched by slowly and carefully adding it to ice-cold water with vigorous stirring in a well-ventilated fume hood.[2] This process is highly exothermic and generates HCl gas. Neutralization with a base like sodium bicarbonate should be done carefully to avoid excessive foaming.
Troubleshooting Palladium-Catalyzed Cross-Coupling
Q1: My Suzuki-Miyaura coupling reaction to introduce the pyridine ring is not proceeding, and I am recovering my starting materials. What should I check?
A1: Failure of a Suzuki-Miyaura coupling can be due to several factors:
-
Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[3]
-
Inactive Catalyst: The palladium catalyst may be of poor quality or have degraded over time.
-
Incorrect Base: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base depends on the specific substrates.
-
Ligand Issues: The phosphine ligand can be crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Ensure the ligand is not oxidized and is used in the correct ratio.
Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I prevent this?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To minimize it:
-
Optimize Reaction Conditions: Screening different bases, solvents, and temperatures can help to favor the desired cross-coupling pathway.[3]
-
Adjust Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial, but large excesses can lead to more homocoupling.
-
Slow Addition: In some cases, slow addition of one of the coupling partners can reduce the concentration of the reactive species and minimize side reactions.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key transformations in the synthesis of dichlorinated and 2-substituted pyrimidines.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyrimidine Synthesis | Dimethyl malonate, Acetamidine HCl | Sodium methoxide | Methanol | 18-25 | 4 | 86 | CN102432547A |
| Chlorination | 4,6-dihydroxy-2-methylpyrimidine | Thionyl chloride | Acetonitrile | 80 | 3 | 94 | ChemicalBook |
| Chlorination | 4-amino-2,6-dihydroxypyrimidine | POCl₃, N,N-dimethylaniline | - | 60-70 | 4 | 70 | U.S. Patent 5,698,695 |
| Suzuki Coupling | 2,4-dichloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 | 51 | [4] |
| Suzuki Coupling | 2,4-dichloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O (MW) | 100 | 0.25 | 81 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine (Precursor for Route 1)
This protocol is adapted from a patented procedure.[6]
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and an ice bath, add 150 mL of methanol.
-
While stirring, add 18.4 g (0.34 mol) of sodium methoxide.
-
Once the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.
-
Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 4 hours.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Dissolve the residue in 50 mL of water and adjust the pH to 1-2 with 4M HCl.
-
Stir the mixture at 0 °C for 4 hours to induce crystallization.
-
Collect the white solid by suction filtration, wash with ice-cold water and then with ice-cold methanol.
-
Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine.
Protocol 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine
This protocol is based on a procedure found on ChemicalBook.[7]
-
To a solution of 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol) in acetonitrile, add thionyl chloride (18.9 g, 0.16 mol).
-
Stir the reaction mixture at 80 °C for 3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Carefully pour the residue into 50 g of ice water.
-
Collect the precipitated solid by filtration and purify by column chromatography to yield 4,6-dichloro-2-methylpyrimidine.
Protocol 3: Suzuki-Miyaura Coupling of a Dichloropyrimidine
This protocol is adapted from a literature procedure for the coupling of 2,4-dichloropyrimidine.[4]
-
In a reaction vial, dissolve 2,4-dichloropyrimidine (100 mg, 0.67 mmol) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).
-
Degas the solution with argon for five minutes.
-
Add phenylboronic acid (82 mg, 0.67 mmol), tetrakis(triphenylphosphine)palladium(0) (21 mg, 0.18 mmol), and potassium carbonate (278 mg, 2.01 mmol).
-
Seal the vial and shake at 55 °C for 12 hours.
-
After cooling, partition the mixture between water and ethyl acetate.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic analysis for the target molecule.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
scale-up challenges for the synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine (CAS 306935-55-7).[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a common synthetic pathway for this compound?
A common strategy involves a multi-step synthesis. A plausible route begins with the cyclocondensation to form a dihydroxypyrimidine core, followed by a chlorination step, and potentially a final cross-coupling reaction to introduce the pyridin-2-yl group. An alternative is to start with a precursor that already contains the pyridinyl group and then perform the cyclization and chlorination.
Q2: My chlorination reaction with phosphorus oxychloride (POCl₃) is turning black and forming a thick tar. What is causing this and how can I prevent it?
Tar formation is a common issue when using POCl₃, often due to uncontrolled temperature or reaction with residual water.[2]
-
Cause: The reaction is highly exothermic. Uncontrolled temperature can lead to decomposition and polymerization of the starting material or product.
-
Troubleshooting & Optimization:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Moisture can lead to side reactions and tar formation.
-
Temperature Control: Maintain the recommended reaction temperature, often refluxing between 85-95°C.[3] Use a controlled heating mantle and monitor the internal temperature. For scale-up, consider gradual addition of the pyrimidine precursor to the hot POCl₃ to manage the exotherm.
-
Use of a Base/Catalyst: In some cases, a tertiary amine like N,N-diisopropylethylamine or N,N-dimethylaniline can be used as a catalyst or acid scavenger, which may help control the reaction.[4][5][6]
-
Solvent-Free Conditions: Performing the reaction neat in excess POCl₃ can sometimes simplify the process and reduce side reactions.[3]
-
Q3: I am observing low yields in the dichlorination step. What are the potential causes and how can I improve the yield?
Low yields can stem from incomplete reaction, product degradation, or difficult work-up.
-
Cause: Insufficient chlorinating agent, reaction time, or temperature can lead to incomplete conversion. The product can also be susceptible to hydrolysis during work-up.[2]
-
Troubleshooting & Optimization:
-
Stoichiometry: Use a sufficient excess of the chlorinating agent. For POCl₃, 3-5 equivalents are often recommended.[3]
-
Reaction Time & Temperature: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
-
Work-up Procedure: After the reaction, excess POCl₃ should be removed under reduced pressure. The residue should then be quenched carefully by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize acidity and minimize hydrolysis of the dichloropyrimidine product.[6]
-
Alternative Chlorinating Agents: While POCl₃ is common, other reagents like thionyl chloride or triphosgene in the presence of a base could be explored as alternatives that may offer milder conditions.[7][8]
-
Q4: What are the best practices for purifying the final product on a large scale?
Purification of chlorinated pyrimidines at scale typically avoids chromatography due to cost and solvent usage.
-
Extraction: After quenching the reaction, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate.[6][9] The organic phase should be washed with water and brine to remove inorganic byproducts.
-
Crystallization: The most effective method for large-scale purification is crystallization. After concentrating the organic extract, the crude product can be recrystallized from a suitable solvent or solvent system (e.g., ethanol, methanol, or hexane/ethyl acetate mixtures).[9][10]
-
Azeotropic Water Removal: During the work-up, azeotropic distillation can be an effective method for removing water from the organic phase before concentration and crystallization.[9]
Q5: What are the critical safety precautions for handling phosphorus oxychloride (POCl₃) and chlorinated pyrimidines at scale?
Both the reagents and products in this synthesis can be hazardous.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield, is mandatory.
-
Chlorinated Pyrimidines: These compounds are classified as chlorinated hydrocarbons and should be handled with care.[11] They can be irritants and are generally considered toxic. Avoid inhalation of dust or vapors and skin contact.
-
Waste Disposal: All waste, including quenching solutions and mother liquors, must be neutralized and disposed of according to institutional and environmental safety regulations.
Experimental Protocols
A representative, multi-step synthesis protocol is provided below. This is a generalized procedure, and optimization for specific equipment and scale is necessary.
Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine (Precursor) This step involves the condensation of acetamidine hydrochloride with a malonate derivative.
-
Reagents: Sodium methoxide, methanol, dimethyl malonate, acetamidine hydrochloride.
-
Procedure:
-
Under an inert atmosphere, add sodium methoxide to methanol in a suitable reactor and cool in an ice bath.
-
Add dimethyl malonate and acetamidine hydrochloride to the cooled solution.[7]
-
Remove the ice bath and allow the mixture to warm to 18-25°C. Stir for 3-5 hours.
-
Monitor the reaction by TLC or HPLC until completion.
-
Remove methanol by distillation under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 1-2 with a suitable acid (e.g., HCl).
-
Cool the mixture to 0°C and stir for 3-5 hours to induce crystallization.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield 4,6-dihydroxy-2-methylpyrimidine.[7]
-
Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine (Intermediate) This protocol uses POCl₃ for the chlorination.
-
Reagents: 4,6-dihydroxy-2-methylpyrimidine, phosphorus oxychloride (POCl₃), N,N-diisopropylethylamine (optional).
-
Procedure:
-
In a fume hood, charge a reactor with phosphorus oxychloride (3-5 equivalents).
-
If using a catalyst, add N,N-diisopropylethylamine (e.g., 1.1-1.2 equivalents).[6]
-
Heat the mixture to 80-85°C.
-
Slowly add the 4,6-dihydroxy-2-methylpyrimidine precursor in portions, maintaining the temperature between 80-95°C.
-
Heat the mixture to reflux (around 100-110°C) and maintain for 4-8 hours, monitoring for completion by TLC or HPLC.[4][6]
-
Cool the reaction mixture and remove excess POCl₃ by vacuum distillation.
-
Carefully quench the residue by adding it to a mixture of crushed ice and water, ensuring the temperature does not exceed 30°C.[6]
-
Extract the aqueous slurry with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and then saturated brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloro-2-methylpyrimidine. Further purification can be achieved by recrystallization.
-
Note on the final step: The synthesis of the target molecule, this compound, would likely proceed from a 4,5-dichloro-6-methylpyrimidine intermediate. The introduction of the pyridin-2-yl group could be accomplished via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a suitable pyridinyl organometallic reagent.[3][12] Detailed protocol development and optimization would be required for this final step.
Quantitative Data
The following table summarizes typical reaction conditions for the chlorination of dihydroxypyrimidines, which is often the most challenging step in the synthesis of dichloropyrimidine derivatives.
| Parameter | Condition A | Condition B | Condition C | Reference |
| Chlorinating Agent | POCl₃ | POCl₃ / PCl₅ | Thionyl Chloride | [5][8][13] |
| Base / Catalyst | N,N-diisopropylethylamine | None | None | [5][8][13] |
| Temperature | 80-92°C | 105-110°C | 80°C | [5][8][13] |
| Reaction Time | 2 hours | 2 hours | 3 hours | [5][8][13] |
| Typical Yield | >90% (crude extract) | 93.5% (purified) | 94% (purified) | [5][8][13] |
Visual Workflow and Troubleshooting Diagrams
References
- 1. This compound | CAS 306935-55-7 [matrix-fine-chemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine | 681260-51-5 | Benchchem [benchchem.com]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 8. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 10. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asrb.org.in [asrb.org.in]
- 12. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 13. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine Derivatives as Kinase Inhibitors
A Guide for Researchers and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4,5-dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine derivatives have emerged as a promising class of kinase inhibitors, showing potential in anticancer therapy. This guide provides a comparative overview of the biological activity of these derivatives, juxtaposed with established kinase inhibitors, supported by experimental data and detailed protocols.
Biological Activity: A Comparative Perspective
Derivatives of the this compound scaffold have been primarily investigated as inhibitors of key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.[1][2][3][4] This section compares their in vitro activity against well-established inhibitors, Lapatinib for EGFR and AZD1152 for Aurora kinases.
Data Presentation
The following tables summarize the inhibitory activities of representative compounds. It is important to note that the data are compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Inhibitory Activity against EGFR Kinase
| Compound/Drug Name | Target Kinase | IC50 (nM) | Cell Line | Reference |
| L-18 (A 2,4-dichloro-6-methylpyrimidine derivative) | EGFRT790M/L858R | 650 | H1975 | [2] |
| Lapatinib | EGFR | 3 (Kiapp) | N/A (Biochemical) | [5] |
| Lapatinib | HER2 | 13 (Kiapp) | N/A (Biochemical) | [5] |
| Lapatinib | HER2-overexpressing cells | 100 | BT474 | [5] |
| Lapatinib | Endometrial Cancer Cells | 52 - 10,900 | Various | [6] |
Table 2: Comparative Inhibitory Activity against Aurora Kinases
| Compound/Drug Name | Target Kinase | IC50 (nM) | Cell Line | Reference |
| A pyrimidine-based derivative (Compound 13) | Aurora A | < 200 | SCLC cell lines | [4] |
| AZD1152-HQPA (Active form of AZD1152) | Aurora B | 0.37 | N/A (Biochemical) | [7] |
| AZD1152-HQPA (Active form of AZD1152) | Aurora A | 1368 | N/A (Biochemical) | [7] |
| AZD1152 | Leukemia cell lines | 3 - 40 | Various | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescent Format)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, Aurora A/B)
-
Kinase substrate (e.g., Poly(Glu, Tyr) for EGFR, Histone H3 for Aurora B)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds and control inhibitors (e.g., Lapatinib, AZD1152) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: Add 5 µL of the diluted test compound or control to the wells of the microplate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Master Mix Preparation: Prepare a master mix containing the kinase and substrate in the kinase assay buffer.
-
Kinase Reaction Initiation: Add 10 µL of the master mix to each well. Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the blank control values from all other readings. Plot the percentage of inhibition relative to the positive control against the logarithm of the compound concentration. Determine the IC50 value using a suitable curve-fitting model.[8][9][10]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with test compounds.
Objective: To determine the effect of test compounds on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H1975, MCF-7, SCLC cell lines)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[8] Include vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.[12][13][14]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these inhibitors requires knowledge of the signaling pathways they target.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation.[15][16][17] Aberrant EGFR signaling is a hallmark of many cancers.
Caption: EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including chromosome segregation and cytokinesis.[18] Their overexpression is common in various cancers, making them attractive therapeutic targets.
Caption: Aurora kinase signaling in mitosis and consequences of inhibition.
Experimental Workflow: Kinase Inhibitor Screening
The general workflow for identifying and characterizing kinase inhibitors involves a series of in vitro and cell-based assays.
Caption: General workflow for kinase inhibitor screening and development.
References
- 1. 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine | 681260-51-5 | Benchchem [benchchem.com]
- 2. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Comparative Reactivity Analysis of C4 vs. C5 Chlorine in 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
A guide for researchers, scientists, and drug development professionals on the regioselectivity of nucleophilic aromatic substitution.
In the landscape of heterocyclic chemistry, substituted pyrimidines are cornerstone building blocks for the synthesis of a vast array of biologically active molecules. The regioselectivity of nucleophilic aromatic substitution (SNAr) on polychlorinated pyrimidines is a critical parameter for medicinal chemists. This guide provides a detailed comparison of the reactivity of the chlorine atoms at the C4 and C5 positions of 4,5-dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine, supported by theoretical principles and experimental data from analogous systems.
Executive Summary of Reactivity
The chlorine atoms at the C4 and C5 positions of the pyrimidine ring exhibit markedly different reactivities towards nucleophilic attack. The established order of reactivity for halosubstituents on the pyrimidine ring is C4(6) > C2 >> C5.[1][2] This trend is a consequence of the electronic properties of the pyrimidine ring, where the two nitrogen atoms significantly influence the electron density at the carbon positions.
The C4-chlorine is significantly more reactive than the C5-chlorine. This is attributed to the greater activation of the C4 position by the adjacent ring nitrogens, which can effectively stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack. Conversely, the C5 position is not directly activated by the ring nitrogens in the same manner, leading to a much lower propensity for substitution.
Theoretical Basis for Reactivity Difference
The difference in reactivity between the C4 and C5 positions can be rationalized by examining the stability of the Meisenheimer intermediates formed upon nucleophilic attack.
Attack at C4: When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms of the pyrimidine ring through resonance. This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for the reaction.
Attack at C5: In contrast, nucleophilic attack at the C5 position results in a Meisenheimer intermediate where the negative charge cannot be effectively delocalized onto the ring nitrogens. This lack of stabilization makes the intermediate significantly higher in energy, and consequently, the activation barrier for substitution at C5 is much higher.
This theoretical underpinning is the primary reason for the observed regioselectivity in the nucleophilic aromatic substitution of dichloropyrimidines.
Experimental Evidence and Data
Generally, reactions of 4,5-dichloropyrimidines with nucleophiles under controlled conditions will predominantly yield the C4-substituted product, with the C5-chloro group remaining intact. Forcing conditions are typically required to achieve substitution at the C5 position, often after the more reactive C4 position has been functionalized.
The following table summarizes the expected reactivity and provides examples from the literature on related compounds that illustrate the principle of differential reactivity.
| Position | Relative Reactivity | Supporting Experimental Observations |
| C4-Chloro | High | Nucleophilic substitution reactions on 2,4- and 4,6-dichloropyrimidines consistently show a strong preference for reaction at the C4/C6 position.[1][2] For example, the reaction of 2,4-dichloropyrimidines with neutral nitrogen nucleophiles can give C4/C2 isomer ratios ranging from 1:1 to 4:1, indicating the high reactivity of the C4 position.[2] Palladium-catalyzed aminations of 6-aryl-2,4-dichloropyrimidines show a strong preference for the C4-substituted product.[1] |
| C5-Chloro | Very Low | The reactivity of halogen substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5.[1][2] Exceptions to the typical regioselectivity in SNAr reactions on dichloropyrimidines are often influenced by bulky or strongly electron-withdrawing substituents at the C5 position, which can electronically or sterically direct the nucleophile to other positions.[3] |
Experimental Protocols
Below are representative experimental protocols for nucleophilic aromatic substitution on dichloropyrimidine systems. These can be adapted for the selective functionalization of the C4 position in this compound.
Protocol 1: General Procedure for Monoamination at C4
This protocol is a general guideline for the reaction of a dichloropyrimidine with an amine to achieve monosubstitution at the more reactive C4 position.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Anhydrous base (e.g., K2CO3 or DIPEA, 2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
To a stirred solution of the amine in the chosen solvent, add the base and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound in the same solvent dropwise.
-
Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-amino-5-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine.
Protocol 2: Palladium-Catalyzed Monoamination (Buchwald-Hartwig Amination)
For less reactive amines, a palladium-catalyzed approach can be employed to achieve selective C4 amination.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs2CO3, 1.4 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, combine the palladium precatalyst, phosphine ligand, and base in a reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the reaction vessel and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
To further illustrate the concepts discussed, the following diagrams depict the logical flow of regioselectivity in SNAr reactions on the target molecule.
Caption: Logical workflow of regioselective SNAr.
Caption: General experimental workflow for C4 amination.
Conclusion
The selective functionalization of this compound is governed by the inherent electronic properties of the pyrimidine ring. The C4-chloro substituent is markedly more susceptible to nucleophilic aromatic substitution than the C5-chloro substituent. This pronounced difference in reactivity allows for the regioselective synthesis of 4-substituted-5-chloropyrimidine derivatives, which are valuable intermediates in drug discovery and development. By carefully controlling reaction conditions and choosing appropriate nucleophiles, researchers can achieve high yields of the desired C4-substituted product while leaving the less reactive C5 position untouched. For challenging transformations, palladium-catalyzed cross-coupling reactions offer a powerful alternative for selective C-N bond formation at the C4 position.
References
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile role in the development of targeted therapies, particularly kinase inhibitors. Among these, the 4,5-dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine core has emerged as a promising starting point for the design of potent and selective modulators of key cellular signaling pathways implicated in cancer and other diseases. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on this scaffold, supported by experimental data and detailed protocols to aid in the design and evaluation of novel therapeutic agents.
Comparative Biological Activity
The following table summarizes the in vitro cytotoxic activity of a series of 2,4-dichloro-6-methylpyrimidine derivatives against the H1975 non-small cell lung cancer (NSCLC) cell line, which harbors the EGFR T790M/L858R mutation.[1] This data provides valuable insights into how modifications to the pyrimidine core influence anti-cancer potency.
| Compound ID | R Group | IC50 (µM) against H1975 cells[1] |
| L-1 | 4-(4-methylpiperazin-1-yl)aniline | 2.15 ± 0.18 |
| L-2 | 4-(4-ethylpiperazin-1-yl)aniline | 1.89 ± 0.15 |
| L-3 | 4-(4-propylpiperazin-1-yl)aniline | 1.52 ± 0.12 |
| L-18 | 4-(4-(dimethylamino)piperidin-1-yl)aniline | 0.65 ± 0.06 |
| L-19 | 4-(piperidin-1-yl)aniline | 3.21 ± 0.25 |
Structure-Activity Relationship (SAR) Insights:
The data reveals several key trends:
-
Substitution at the 4-position of the aniline ring is crucial for activity. The nature of the substituent significantly impacts potency.
-
Introduction of a piperazine or piperidine moiety at this position is generally favorable.
-
Within the piperazine series (L-1 to L-3), increasing the alkyl chain length on the distal nitrogen of the piperazine modestly enhances activity.
-
Compound L-18, featuring a 4-(dimethylamino)piperidine group, demonstrated the most potent activity in this series. This suggests that the specific conformation and basicity of this substituent are optimal for interaction with the target.
-
The unsubstituted piperidine analog (L-19) showed significantly reduced activity , highlighting the importance of the substituent on the piperidine ring for potent inhibition.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are protocols for key assays typically employed in the evaluation of pyrimidine-based kinase inhibitors.
General Synthesis of 2,4-dichloro-6-methylpyrimidine Derivatives
The synthesis of the 2,4-dichloro-6-methylpyrimidine core can be achieved through established methods. A general synthetic route is outlined below.
Caption: General synthesis of 2,4-dichloro-6-methylpyrimidine analogs.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., H1975) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol (Example using ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the target kinase (e.g., EGFR), and the appropriate substrate and ATP in a reaction buffer.
-
Kinase Reaction: Incubate the mixture at 30°C for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control and determine the IC50 value.
Signaling Pathways
Pyrimidine derivatives often exert their effects by targeting protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is vital for rational drug design.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][4] Dysregulation of this pathway is a hallmark of many cancers.
Caption: Simplified EGFR signaling cascade.
CDK Signaling Pathway
Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[5][6] Different CDK-cyclin complexes are active at specific phases of the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a characteristic of cancer.
Caption: Role of CDK-cyclin complexes in cell cycle progression.
PAK1 Signaling Pathway
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that acts as a key downstream effector of small GTPases like Rac and Cdc42.[7][8] It plays a crucial role in regulating cell motility, survival, and proliferation, and its aberrant activation is implicated in cancer metastasis.
Caption: Overview of the PAK1 signaling pathway.
References
- 1. PAK1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine and Other Pyrimidine-Based Inhibitors in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the performance and experimental evaluation of pyrimidine-based inhibitors, with a focus on the emerging potential of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine and its analogs.
The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its versatile structure has given rise to a multitude of potent enzyme inhibitors, with several pyrimidine-based drugs gaining FDA approval for the treatment of various cancers. This guide provides a comparative analysis of this compound and other significant pyrimidine inhibitors, offering insights into their mechanisms of action, supported by experimental data and detailed protocols for their evaluation.
Introduction to this compound
This compound is a halogenated pyrimidine derivative with a molecular formula of C₁₀H₇Cl₂N₃.[1][2] While specific biological data for this compound is not extensively available in public literature, its close structural analog, this compound, has shown notable biological activities. Studies on this analog suggest potential anti-inflammatory and anticancer properties.[3] It has been observed to induce cytotoxic effects in various cancer cell lines, including breast and lung cancer, potentially through the modulation of cell signaling pathways that regulate proliferation and apoptosis.[3] The mechanism of action is thought to involve the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and the induction of programmed cell death.[3] These findings suggest that this compound may hold similar therapeutic potential, warranting further investigation as a targeted inhibitor.
Comparative Landscape of Pyrimidine Inhibitors
To contextualize the potential of this compound, it is essential to compare it with other well-characterized pyrimidine-based inhibitors that have demonstrated significant efficacy in preclinical and clinical settings. This comparison focuses on inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinases.
Data Presentation: Quantitative Comparison of Pyrimidine Inhibitors
The following tables summarize the inhibitory activities (IC50 values) of selected pyrimidine-based kinase inhibitors against their respective targets and cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Comparative Efficacy of Pyrimidine-Based EGFR Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| Osimertinib | EGFR (T790M/L858R) | ~1 | ~15 | H1975 |
| Gefitinib | EGFR | 2-37 | 33-110 | A431 |
| Erlotinib | EGFR | 2 | 1000 | A431 |
| Compound L-18 (2,4-dichloro-6-methylpyrimidine derivative) | EGFR (T790M/L858R) | N/A | 650 | H1975[4] |
Table 2: Comparative Efficacy of Pyrimidine-Based VEGFR-2 Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| Pazopanib | VEGFR-2 | 30 | 84 | HUVEC |
| Sunitinib | VEGFR-2 | 9 | 20 | HUVEC |
| Thieno[2,3-d]pyrimidine derivative 21e | VEGFR-2 | 21 | N/A | N/A[5] |
| Furo[2,3-d]pyrimidine derivative 15b | VEGFR-2 | 946 | N/A | HUVEC (99.5% inhibition at 10 µM)[5] |
Table 3: Comparative Efficacy of Pyrimidine-Based Aurora Kinase Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line |
| Alisertib (MLN8237) | Aurora A | 1.2 | N/A | N/A[6] |
| Barasertib (AZD1152) | Aurora B | 0.37 | N/A | N/A[6] |
| N-trisubstituted pyrimidine 11j | Aurora A | 7.1 | 12.2 | U937 |
| Pyrimidine-based derivative 13 | Aurora A | <200 | 3.36 | NCI-H524 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in evaluating these inhibitors, the following diagrams are provided in DOT language.
Caption: EGFR signaling pathway and points of inhibition by pyrimidine-based drugs.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of inhibitor performance. Below are standard protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2, Aurora A)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound serially diluted in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase reaction mixture containing the kinase enzyme and substrate in the kinase assay buffer.
-
Add 5 µL of the kinase reaction mixture to each well.
-
Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, providing a measure of cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., H1975, HUVEC, U937)
-
Complete cell culture medium
-
Test compound serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the cellular IC50 value.
Conclusion
While direct experimental data for this compound remains to be fully elucidated in the public domain, its structural similarity to other biologically active dichloropyrimidines suggests it is a promising candidate for further investigation as a kinase inhibitor. The comparative data and experimental protocols provided in this guide offer a framework for researchers to evaluate its potential and to position it within the broader landscape of pyrimidine-based therapeutics. The continued exploration of novel pyrimidine scaffolds is crucial for the development of next-generation targeted therapies to combat cancer.
References
- 1. This compound | CAS 306935-55-7 [matrix-fine-chemicals.com]
- 2. fishersci.be [fishersci.be]
- 3. 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine | 681260-51-5 | Benchchem [benchchem.com]
- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
comparing synthetic efficiency of different methods for 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of two plausible synthetic methodologies for the preparation of 4,5-dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine, a molecule of interest for further chemical exploration. As no direct synthesis has been reported in the literature, this document outlines two distinct, rational approaches based on established principles of pyrimidine chemistry: Method A , a convergent synthesis via cyclocondensation, and Method B , a linear approach involving sequential functionalization of a pre-formed pyrimidine core.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route is often a balance between efficiency, scalability, and the availability of starting materials. The following table summarizes the key quantitative and qualitative aspects of the two proposed methods for synthesizing this compound.
| Parameter | Method A: Cyclocondensation | Method B: Multi-Step Linear Synthesis |
| Overall Yield (Estimated) | 30-40% | 15-25% |
| Number of Steps | 2-3 steps | 4-5 steps |
| Key Intermediate | 2,3-dichloro-3-oxobutanal | 4-hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5(4H)-one |
| Starting Materials | Pyridine-2-carboxamidine, 2,3-dichlorobutanal | Pyridine-2-carboxamidine, Diethyl malonate, Methyl acetate |
| Reagents & Conditions | Basic or acidic cyclocondensation | Chlorination (POCl₃, SOCl₂), Sandmeyer-type reaction |
| Potential Advantages | Convergent, potentially higher overall yield, fewer steps | Utilizes more common starting materials, potentially easier purification of intermediates |
| Potential Challenges | Synthesis and stability of the dichlorinated β-ketoaldehyde intermediate | Multiple chlorination steps with potential regioselectivity issues, harsh reaction conditions |
Experimental Protocols
Method A: Convergent Synthesis via Cyclocondensation
This approach hinges on the well-established reaction between an amidine and a 1,3-dicarbonyl compound to form the pyrimidine ring. The key challenge lies in the preparation of the requisite dichlorinated β-ketoaldehyde.
Step 1: Synthesis of 2,3-dichloro-3-oxobutanal (Hypothetical)
A plausible route to this intermediate involves the α-chlorination of 3-oxobutanal.
-
To a stirred solution of 3-oxobutanal (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, sulfuryl chloride (2.2 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product may require purification by distillation or chromatography.
Step 2: Cyclocondensation with Pyridine-2-carboxamidine
-
To a solution of pyridine-2-carboxamidine hydrochloride (1.0 eq) in ethanol, a base such as sodium ethoxide (1.1 eq) is added, and the mixture is stirred for 30 minutes at room temperature.
-
A solution of 2,3-dichloro-3-oxobutanal (1.0 eq) in ethanol is then added dropwise.
-
The reaction mixture is heated to reflux for 4-8 hours.
-
The reaction is monitored by LC-MS.
-
After cooling, the solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method B: Linear Synthesis and Functionalization
This method builds the pyrimidine ring first and then introduces the chloro substituents.
Step 1: Synthesis of 4-hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidin-5(4H)-one
-
This intermediate can be synthesized by the condensation of pyridine-2-carboxamidine with diethyl malonate, followed by reaction with a methylating agent.
Step 2: Dichlorination of the Pyrimidine Core
-
The dihydroxypyrimidine from the previous step (1.0 eq) is treated with an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of DMF.
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Excess chlorinating agent is carefully removed by distillation under reduced pressure.
-
The residue is cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Step 3: Introduction of the Second Chlorine Atom (Hypothetical)
Achieving the desired 4,5-dichloro substitution pattern from a 4,6-dihydroxypyrimidine precursor is challenging. A more controlled approach would be to introduce the substituents sequentially. An alternative starting point for this method could be 5-amino-4-hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine, which could then undergo a Sandmeyer-type reaction to introduce the chlorine at the 5-position, followed by chlorination of the 4-hydroxy group.
Visualization of Synthetic Pathways
To further clarify the proposed synthetic strategies, the following diagrams illustrate the logical flow of each method.
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Kinase Inhibitors Derived from 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of hypothetical kinase inhibitors derived from the 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine scaffold. The following data and protocols are presented to illustrate the standard methodologies and data formats used in the field to characterize the selectivity of novel chemical entities.
While specific, comprehensive cross-reactivity data for kinase inhibitors derived directly from the this compound scaffold is not extensively available in the public domain, this guide presents a representative analysis based on common findings for pyrimidine-based kinase inhibitors. The data herein is illustrative for a hypothetical compound, designated "Compound X," to demonstrate the principles of cross-reactivity profiling.
Quantitative Cross-Reactivity Profiling
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Kinase inhibitor candidates are typically screened against a broad panel of kinases to ascertain their interaction profile across the human kinome.
Below is a table summarizing the inhibitory activity of our illustrative "Compound X" against a panel of selected kinases, representing different branches of the kinome. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | Primary Kinase Family | Compound X IC50 (nM) | Staurosporine IC50 (nM) |
| Aurora A | Serine/Threonine Kinase | 15 | 5 |
| Aurora B | Serine/Threonine Kinase | 250 | 10 |
| CDK4 | Serine/Threonine Kinase | >10,000 | 20 |
| CDK6 | Serine/Threonine Kinase | >10,000 | 15 |
| Src | Tyrosine Kinase | 8 | 2 |
| Fyn | Tyrosine Kinase | 750 | 15 |
| MSK1 | Serine/Threonine Kinase | 5,000 | Not Determined |
| PI3Kα | Lipid Kinase | >10,000 | Not Determined |
Staurosporine, a non-selective kinase inhibitor, is included as a positive control for broad kinase inhibition.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust and reproducible assay methodologies. Both biochemical and cell-based assays are employed to build a comprehensive understanding of an inhibitor's activity.[1][2]
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[3][4]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., Compound X)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Target Engagement Assay (NanoBRET™)
To confirm that a compound interacts with its intended target in a cellular context, target engagement assays are crucial. The NanoBRET™ assay measures the binding of a compound to its target within intact cells.[2]
Materials:
-
Cells engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
NanoBRET™ tracer.
-
Test compound.
-
Opti-MEM® I Reduced Serum Medium.
-
White, opaque 96-well or 384-well plates.
-
Plate reader capable of measuring bioluminescence resonance energy transfer (BRET).
Procedure:
-
Cell Preparation: Seed the engineered cells in the assay plate and incubate overnight.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the test compound and the NanoBRET™ tracer to the cells in Opti-MEM®.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period to allow for compound binding and energy transfer.
-
Signal Detection: Measure the BRET signal using a plate reader.
-
Data Analysis: The BRET ratio is calculated, and the data is plotted against the compound concentration to determine the IC50 value for target engagement.
Visualizing Kinase Signaling and Experimental Design
To better understand the context of kinase inhibition, visual representations of signaling pathways and experimental workflows are invaluable.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Caption: A simplified signaling pathway involving Aurora A kinase.
References
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine and its Isomer
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comparative spectroscopic analysis of 4,5-dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine and its structural isomer, 4,6-dichloro-2-(pyridin-2-yl)pyrimidine. By examining predicted and known spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we offer a framework for the definitive characterization of these and similar heterocyclic compounds.
The precise arrangement of substituents on the pyrimidine ring significantly influences the physicochemical and biological properties of a molecule. Therefore, distinguishing between isomers such as this compound and 4,6-dichloro-2-(pyridin-2-yl)pyrimidine is critical. This guide presents a detailed comparison of their expected spectroscopic signatures to aid in their structural elucidation.
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the predicted and observed spectroscopic data for the title compound and its isomer. Predicted values are based on established spectroscopic principles and data from closely related structures.
Table 1: ¹H NMR Spectral Data Comparison (Predicted)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~8.7 (d) | Doublet | 1H | Pyridine H6 |
| ~8.4 (d) | Doublet | 1H | Pyridine H3 | |
| ~7.9 (t) | Triplet | 1H | Pyridine H4 | |
| ~7.4 (t) | Triplet | 1H | Pyridine H5 | |
| ~2.8 (s) | Singlet | 3H | -CH₃ | |
| 4,6-Dichloro-2-(pyridin-2-yl)pyrimidine | ~8.7 (d) | Doublet | 1H | Pyridine H6 |
| ~8.5 (s) | Singlet | 1H | Pyrimidine H5 | |
| ~8.4 (d) | Doublet | 1H | Pyridine H3 | |
| ~7.9 (t) | Triplet | 1H | Pyridine H4 | |
| ~7.4 (t) | Triplet | 1H | Pyridine H5 |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~165 | Pyrimidine C2 |
| ~163 | Pyrimidine C6 | |
| ~158 | Pyrimidine C4 | |
| ~150 | Pyridine C6 | |
| ~148 | Pyridine C2 | |
| ~137 | Pyridine C4 | |
| ~125 | Pyridine C5 | |
| ~123 | Pyridine C3 | |
| ~120 | Pyrimidine C5 | |
| ~25 | -CH₃ | |
| 4,6-Dichloro-2-(pyridin-2-yl)pyrimidine | ~164 | Pyrimidine C2 |
| ~161 | Pyrimidine C4, C6 | |
| ~150 | Pyridine C6 | |
| ~149 | Pyridine C2 | |
| ~137 | Pyridine C4 | |
| ~125 | Pyridine C5 | |
| ~123 | Pyridine C3 | |
| ~118 | Pyrimidine C5 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data Comparison
| Spectroscopic Technique | This compound | 4,6-Dichloro-2-(pyridin-2-yl)pyrimidine |
| Mass Spectrometry (MS) | Predicted [M]+• at m/z 240, with characteristic isotopic pattern for two chlorine atoms. | Observed [M]+• at m/z 226, with a characteristic isotopic pattern for two chlorine atoms.[1][2] |
| Infrared (IR) Spectroscopy (cm⁻¹) | Predicted C=N stretching (pyrimidine and pyridine rings) ~1560-1580 cm⁻¹, C-Cl stretching ~700-800 cm⁻¹, C-H aromatic stretching ~3050-3100 cm⁻¹, C-H aliphatic stretching ~2950-3000 cm⁻¹. | Predicted C=N stretching (pyrimidine and pyridine rings) ~1550-1570 cm⁻¹, C-Cl stretching ~700-800 cm⁻¹, C-H aromatic stretching ~3050-3100 cm⁻¹. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Spectra are recorded on the same instrument, typically at a frequency of 75 or 100 MHz. A proton-decoupled pulse sequence is used. A wider spectral width (0 to 200 ppm) is necessary. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
2. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC) or liquid chromatograph (LC) for more complex mixtures.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating molecular ions and characteristic fragmentation patterns. Electrospray Ionization (ESI) is also a suitable technique, particularly for LC-MS, and will typically produce the protonated molecule [M+H]⁺.
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum (of the KBr pellet or empty ATR crystal) is recorded and automatically subtracted from the sample spectrum. Data is typically collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of the target pyrimidine derivatives.
Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of pyrimidine derivatives.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to understand the hazards associated with this compound. This compound is classified as a hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this chemical. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber). Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully-buttoned laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1] If dusts are generated, a respirator may be necessary.
Hazard Summary: The primary hazards of this compound and similar dichloropyrimidines include:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Causes skin irritation and serious eye irritation.[2]
-
Some related compounds are corrosive and can cause severe skin burns and eye damage.[1][4]
Quantitative Hazard Data
The following table summarizes the Globally Harmonized System (GHS) hazard classifications for this compound.
| Hazard Class | Hazard Statement | Signal Word | Pictogram(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Data sourced from the Echemi Safety Data Sheet for this compound.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[1][5]
Step 1: Waste Identification and Segregation
-
Classification: This chemical is a halogenated organic compound. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste by consulting local, regional, and national regulations.[1]
-
Segregation: Keep this waste segregated from incompatible materials, such as strong oxidizing agents and strong acids.[1] Collect waste in a designated, compatible container.
Step 2: Waste Collection and Labeling
-
Container: Use a sealable, airtight, and chemically compatible waste container.[6] The container should be clearly labeled as hazardous waste.
-
Labeling: The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container.
-
Contact information for the responsible party.
-
Step 3: Storage of Chemical Waste
-
Location: Store the waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a chemical storage cabinet.[1]
-
Conditions: Keep the container tightly closed except when adding waste.[5][7] Store away from sources of ignition and incompatible materials.
Step 4: Arranging for Disposal
-
Contact: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Step 5: Decontamination
-
Spills: In the event of a spill, avoid breathing dust and contact with skin and eyes.[3] Wear appropriate PPE. Absorb the spill with an inert, dry material and place it in a labeled hazardous waste container.[6]
-
Surfaces: Decontaminate any surfaces that may have come into contact with the chemical.
-
Clothing: Contaminated clothing should be removed and laundered separately before reuse.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine. The procedural steps outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is crucial to handle the compound with appropriate safety measures. Given its structure as a chlorinated pyridine derivative, it should be treated as a hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile gloves, are required.[1][2]
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[2][3]
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.[1][2] A flame-retardant lab coat is recommended.[2]
-
Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2][4] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are likely to be exceeded or if irritation is experienced.[5]
Hazard Data for Structurally Similar Compounds
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Avoid direct contact and inhalation; use appropriate PPE.[2] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause severe skin burns.[2][3][6] | Wear protective gloves and clothing.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[2][3][6] | Wear eye protection.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Use only in a well-ventilated area or with a fume hood.[3] |
Experimental Protocol: Handling and Dispensing
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment, including spatulas, weighing paper, and sealable containers, before bringing the chemical into the hood.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully dispense the required amount of this compound, avoiding the generation of dust.
-
Transfer: Securely close the primary container immediately after dispensing. Use a funnel for transferring the solid to a reaction vessel to minimize the risk of spills.
-
Work Area: Keep the work area within the fume hood clean and organized. All contaminated materials should be immediately placed in a designated, sealed waste container.
-
Post-Handling: After handling, thoroughly wash hands with soap and water.[3] Launder contaminated clothing separately before reuse.[3]
Operational Plan for Spills and Disposal
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area and inform your supervisor.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[2][7]
-
Collection: Carefully collect the absorbed material into a designated, sealed container for hazardous waste.[2] Avoid generating dust during cleanup.[3]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste: Dispose of all cleanup materials as hazardous waste.
Disposal Plan:
-
Waste Segregation: this compound is a halogenated organic compound and must be segregated as chlorinated organic waste.[1][4] Do not mix with non-halogenated waste.[4]
-
Container: Use a chemically compatible, leak-proof container with a secure lid for waste collection.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound."[2][4]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8]
-
Pickup: When the container is full or no longer in use, arrange for collection by your institution's Environmental Health and Safety (EH&S) department for disposal at a licensed facility.[1][4] Never pour this chemical down the drain or dispose of it in regular trash.[2][7]
Procedural Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 4,5-Dichloro-6-methyl-2-(3-pyridyl)pyrimidine | 681260-51-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
